molecular formula C9H12N2 B1666501 Acetone phenylhydrazone CAS No. 103-02-6

Acetone phenylhydrazone

Cat. No.: B1666501
CAS No.: 103-02-6
M. Wt: 148.2 g/mol
InChI Key: JQLKSEQEILIJEG-UHFFFAOYSA-N
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Description

Acetone phenylhydrazone is a biochemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(propan-2-ylideneamino)aniline
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InChI

InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JQLKSEQEILIJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
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DSSTOX Substance ID

DTXSID3059266
Record name 2-Propanone, phenylhydrazone
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Molecular Weight

148.20 g/mol
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CAS No.

103-02-6
Record name 2-Propanone, 2-phenylhydrazone
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Record name Acetone phenylhydrazone
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Record name 2-Propanone, 2-phenylhydrazone
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Record name Acetone phenylhydrazone
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone, a prominent member of the hydrazone class of organic compounds, is a versatile molecule with significant applications in chemical synthesis and research. Formed through the condensation reaction of acetone and phenylhydrazine (B124118), this compound serves as a crucial intermediate in various chemical transformations and as a subject of study for understanding fundamental chemical principles. This technical guide provides a comprehensive overview of the physical and chemical properties of acetone phenylhydrazone, complete with detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a yellow oily liquid or a low-melting solid.[1][2] It is characterized by its molecular formula, C₉H₁₂N₂, and a molecular weight of approximately 148.21 g/mol .[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₂N₂[1]
Molecular Weight 148.21 g/mol [3]
Appearance Yellow oily liquid or crystalline solid[1][4]
Melting Point 24-42 °C[5]
Boiling Point 226.3 °C at 760 mmHg; 165 °C at 91 mmHg[6]
Density 0.947 g/cm³
Solubility Soluble in organic solvents like ethanol (B145695) and DMSO; limited solubility in water.[1]
Stability Stable under normal conditions, but may decompose under extreme pH or temperature.[1]

Chemical Reactivity:

This compound participates in a variety of chemical reactions, primarily centered around the reactivity of the hydrazone functional group. Key reactions include:

  • Nucleophilic Addition: The imine carbon of the hydrazone is susceptible to nucleophilic attack, allowing for the formation of a diverse range of derivatives.

  • Oxidation: Oxidation of this compound can lead to the formation of other nitrogen-containing compounds.

  • Reduction: The C=N double bond can be reduced to a single bond, yielding the corresponding hydrazine (B178648) derivative.

  • Fischer Indole (B1671886) Synthesis: Under acidic conditions, this compound can undergo the Fischer indole synthesis to form 2-methylindole, a valuable heterocyclic compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of a condensation reaction.[7]

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification under reduced pressure)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.[6]

  • Dilute the solution with 10 mL of water.[6]

  • While stirring, slowly add 5.8 g of acetone to the mixture.[6]

  • A yellow oily product, this compound, will begin to separate.[2]

  • Continue stirring the reaction mixture at room temperature for 30 minutes, then gently heat to approximately 40°C for 2 hours to ensure the reaction goes to completion.[1]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the this compound with diethyl ether.[6]

  • Separate the organic layer and dry it over anhydrous potassium carbonate.[6]

  • Remove the diethyl ether using a rotary evaporator.

  • For further purification, the crude product can be distilled under reduced pressure, collecting the fraction at 165°C/91 mmHg.[6]

Characterization of this compound

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

  • Sample Preparation: A thin film of the oily product can be prepared between two potassium bromide (KBr) plates. If the product is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • C=N stretch: A characteristic absorption peak is expected in the region of 1614 cm⁻¹.[8]

    • C-H stretch (aliphatic): Peaks corresponding to the methyl groups should appear around 2878 cm⁻¹.[8]

    • N-H stretch: A peak in the region of 3314 cm⁻¹ may be observed.[8]

    • Aromatic C-H and C=C stretches: Absorptions characteristic of the phenyl group will be present in the aromatic region of the spectrum.

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Expected Chemical Shifts (in CDCl₃):

    • Methyl protons (CH₃): Singlets are expected for the two methyl groups.

    • Aromatic protons (C₆H₅): A series of multiplets will be observed in the aromatic region (typically δ 6.8-7.5 ppm).

    • N-H proton: A broad singlet may be observed, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (50-100 mg) in a deuterated solvent as for ¹H NMR.

  • Instrumentation: Use a high-resolution NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃):

    • Methyl carbons (CH₃): Signals for the two methyl carbons are expected in the aliphatic region.

    • Imine carbon (C=N): The carbon of the C=N double bond will appear downfield.

    • Aromatic carbons (C₆H₅): Multiple signals will be observed in the aromatic region (typically δ 110-150 ppm).

Objective: To determine the electronic absorption properties of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.

  • Expected Absorption: this compound is expected to exhibit a strong absorption band in the UV region due to the π → π* transitions of the conjugated system involving the phenyl ring and the hydrazone moiety. The λmax is anticipated to be in the range of 270-300 nm.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical progression of steps, which can be visualized to enhance understanding.

Synthesis_of_Acetone_Phenylhydrazone cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation Reaction (Acetic Acid, 40°C) Phenylhydrazine->Condensation Acetone Acetone Acetone->Condensation Acetone_Phenylhydrazone This compound Condensation->Acetone_Phenylhydrazone

Caption: Synthesis of this compound.

Experimental_Workflow Synthesis Synthesis of this compound Purification Purification (Extraction and Distillation) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization Structural Characterization IR->Characterization NMR->Characterization UV_Vis->Characterization Data_Analysis Data Analysis and Interpretation Characterization->Data_Analysis

Caption: Experimental Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. The structured data, detailed methodologies, and visual representations of the synthesis and experimental workflow are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and behavior of this fundamental hydrazone is essential for its effective utilization in more complex synthetic endeavors and for advancing our knowledge in the chemical sciences.

References

Spectroscopic Characterization of Acetone Phenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetone (B3395972) phenylhydrazone, a versatile building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for acetone phenylhydrazone, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results---

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

While a ¹³C NMR spectrum for this compound is available in spectral databases, the specific chemical shift values are not publicly accessible.[1][2] General chemical shift regions for the carbon atoms in this compound can be predicted based on its structure.

Carbon AtomPredicted Chemical Shift (δ) ppm Range
C=N140 - 160
Phenyl C1 (attached to N)140 - 150
Phenyl C2, C6110 - 130
Phenyl C3, C5120 - 130
Phenyl C4115 - 125
(CH₃)₂C=15 - 25
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentReference
3314N-H stretch[3]
2878C-H stretch (aliphatic)[3]
1612 - 1614C=N stretch (imine)[3][4]
Mass Spectrometry (MS)
m/zInterpretationReference
148Molecular ion [M]⁺[1]
Further fragmentation data not available in search results--

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

This compound is typically synthesized via a condensation reaction between phenylhydrazine (B124118) and acetone.[5]

Materials:

  • Phenylhydrazine

  • Acetone

  • Ethanol (B145695) or Glacial Acetic Acid

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous potassium carbonate or sodium sulfate (B86663) (for drying)

Procedure:

  • Dissolve phenylhydrazine in a suitable solvent such as ethanol or a mixture of glacial acetic acid and water.[4]

  • Add a stoichiometric amount of acetone to the solution and stir the mixture at room temperature for approximately 30 minutes.[5]

  • Gently heat the reaction mixture to around 40°C for about 2 hours to facilitate the formation of the hydrazone.[5]

  • If a precipitate forms upon cooling, it can be collected by filtration. Alternatively, the product, which is often an oil, can be extracted with diethyl ether.[4]

  • Wash the organic extract with water and dry it over an anhydrous drying agent like potassium carbonate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation under reduced pressure if necessary.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-25 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7]

  • Ensure the sample is fully dissolved and the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

¹H and ¹³C NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

  • ¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a higher sample concentration and a larger number of scans are typically required compared to ¹H NMR.[6]

Infrared (IR) Spectroscopy

Sample Preparation (for an oily sample):

  • Neat Liquid/Oil on Salt Plates: Place a small drop of the this compound oil directly between two infrared-transparent salt plates (e.g., NaCl or KBr). Press the plates together to form a thin film.

  • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.[8][9]

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the prepared sample in the instrument and record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[10]

  • The concentration should be adjusted to be within the linear range of the instrument's detector.

  • Transfer the solution to a GC vial.

GC-MS Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Injector: Use a split/splitless injector, typically at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-polysiloxane) is suitable for separating this type of compound.

    • Oven Program: A temperature ramp is used to elute the compound from the column (e.g., start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is a standard method.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

    • Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow Spectroscopic Characterization of this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Phenylhydrazine Phenylhydrazine Synthesis Condensation Reaction Phenylhydrazine->Synthesis Acetone Acetone Acetone->Synthesis Product This compound (Crude Product) Synthesis->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Sample Prep: Dissolve in Deuterated Solvent IR IR Spectroscopy Product->IR Sample Prep: Thin Film or ATR MS Mass Spectrometry (GC-MS) Product->MS Sample Prep: Dissolve in Volatile Solvent Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Final_Structure Data_Analysis->Final_Structure Confirmed Structure of This compound

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of Acetone Phenylhydrazone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone is a chemical compound with the formula C9H12N2. It is synthesized from the condensation reaction of acetone and phenylhydrazine. This compound serves as a valuable intermediate in various organic syntheses, including the Fischer indole (B1671886) synthesis, and is also investigated for its potential biological activities. A thorough understanding of its solubility in common organic solvents is crucial for its synthesis, purification, handling, and application in research and development. This technical guide provides an in-depth overview of the solubility of acetone phenylhydrazone, methods for its determination, and its physicochemical properties.

Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Appearance Yellow oily liquid or crystalline solid.[1][2]
Molecular Formula C9H12N2[1]
Molecular Weight 148.21 g/mol [3]
Boiling Point ~226.3°C at 760 mmHg[4]
Density ~0.94 g/cm³[4][5]
Water Solubility Limited solubility.[1][2]

Qualitative Solubility of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, qualitative descriptions from various sources provide a good indication of its solubility characteristics.

SolventSolubilityReference
Ethanol Soluble, Moderate solubility[1][2]
Diethyl Ether Moderate solubility[2]
Dimethyl Sulfoxide (DMSO) Soluble[1][6]
General Organic Solvents Soluble[1]

The synthesis of this compound often involves its extraction from an aqueous solution using diethyl ether, which further confirms its solubility in this solvent.[7]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a given solvent. This method is based on common laboratory practices for solubility determination.[8][9][10][11]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, diethyl ether, acetone, ethyl acetate, dichloromethane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer or magnetic stirrer

  • Graduated pipettes or micropipettes

  • Analytical balance

  • Constant temperature bath (optional)

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Label test tubes for each solvent to be tested.

    • If temperature control is desired, set the constant temperature bath to the target temperature.

  • Qualitative Solubility Determination:

    • Add approximately 1 mL of the selected solvent to a labeled test tube.

    • Add a small, visually estimated amount (e.g., 10-20 mg) of this compound to the solvent.

    • Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

    • Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If the solid remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

  • Semi-Quantitative Solubility Determination (Saturation Method):

    • Accurately weigh a small amount of this compound (e.g., 25 mg) and add it to a test tube.[9]

    • Add a small, measured volume of the solvent (e.g., 0.5 mL) to the test tube.

    • Agitate the mixture until the solid is fully dissolved.

    • Continue adding small, accurately weighed portions of this compound, agitating thoroughly after each addition, until a small amount of solid remains undissolved, indicating a saturated solution.

    • Record the total mass of this compound and the total volume of solvent used.

    • Calculate the approximate solubility in g/L or mg/mL.

Safety Precautions:

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents being used for specific handling and disposal instructions.[3][12]

Visualizing Experimental and Logical Workflows

To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

experimental_workflow start Start: Obtain this compound and Solvents prep Prepare Labeled Test Tubes start->prep add_solvent Add Known Volume of Solvent prep->add_solvent add_solute Add Weighed Amount of this compound add_solvent->add_solute agitate Agitate Mixture (e.g., Vortex) add_solute->agitate observe Visually Observe for Dissolution agitate->observe dissolved Completely Dissolved? observe->dissolved soluble Record as 'Soluble' dissolved->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' dissolved->insoluble No end End of Qualitative Test soluble->end insoluble->end

Caption: Experimental workflow for qualitative solubility determination.

solubility_factors cluster_solute cluster_solvent cluster_conditions solubility Solubility of this compound solute_props Solute Properties (this compound) solubility->solute_props solvent_props Solvent Properties solubility->solvent_props conditions Experimental Conditions solubility->conditions polarity Polarity solute_props->polarity h_bonding Hydrogen Bonding Capacity solute_props->h_bonding molecular_size Molecular Size solute_props->molecular_size solvent_polarity Polarity solvent_props->solvent_polarity solvent_h_bonding Hydrogen Bonding Capacity solvent_props->solvent_h_bonding temperature Temperature conditions->temperature pressure Pressure conditions->pressure

Caption: Factors influencing the solubility of organic compounds.

Conclusion

While precise quantitative data on the solubility of this compound in various organic solvents is sparse in readily accessible literature, qualitative assessments consistently indicate its solubility in common polar organic solvents such as ethanol, diethyl ether, and DMSO, with limited solubility in water. For research and development purposes, it is recommended that solubility be determined experimentally under the specific conditions of interest, following a systematic protocol as outlined in this guide. The provided workflows offer a clear framework for conducting such experiments and for understanding the fundamental principles governing the solubility of this and other organic compounds.

References

Acetone Phenylhydrazone: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone, a prominent member of the hydrazone class of organic compounds, serves as a critical and versatile precursor in a multitude of organic transformations. Formed through the condensation of acetone and phenylhydrazine (B124118), this compound is characterized by its C=N-N functional group, which imparts a unique reactivity profile that is leveraged in the synthesis of diverse and complex molecular architectures.[1][2] Its significance is particularly pronounced in the construction of heterocyclic systems, most notably in the Fischer indole (B1671886) synthesis, a cornerstone reaction in medicinal and process chemistry for the preparation of the indole scaffold—a privileged structural motif in numerous natural products and pharmaceutical agents.[3][4][5] This guide provides a comprehensive overview of acetone phenylhydrazone, detailing its synthesis, key reactions, and applications, with a focus on experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 103-02-6[1]
Molecular Formula C₉H₁₂N₂[1][2]
Molecular Weight 148.21 g/mol [1][2]
Appearance Yellow oily product or crystalline solid[1][2][6]
Boiling Point 165 °C at 91 mmHg[7]
Solubility Moderately soluble in organic solvents like ethanol (B145695) and ether; less soluble in water.[2]
Stability Can be sensitive to heat and light.[2]

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between acetone and phenylhydrazine.[1][8] The reaction is typically acid-catalyzed and proceeds with high efficiency.[1]

Reaction Mechanism: Synthesis of this compound

The formation of this compound from acetone and phenylhydrazine is a classic example of a nucleophilic addition-elimination reaction at a carbonyl group. The reaction proceeds via the following steps:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the acetone carbonyl group is protonated, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, forming a hydroxyl group.

  • Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.

  • Deprotonation: A final deprotonation step yields the stable this compound product and regenerates the acid catalyst.

Synthesis_of_Acetone_Phenylhydrazone Acetone Acetone Tetrahedral_Intermediate Tetrahedral Intermediate Acetone->Tetrahedral_Intermediate + Phenylhydrazine (Acid Catalyst) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Tetrahedral_Intermediate Acetone_Phenylhydrazone This compound Tetrahedral_Intermediate->Acetone_Phenylhydrazone - H₂O Water Water

Caption: Synthesis of this compound.

Experimental Protocols for the Synthesis of this compound

Several protocols for the synthesis of this compound have been reported, with variations in solvents and reaction conditions. Below are two detailed methods.

Protocol 1: Acetic Acid Mediated Synthesis

This method utilizes glacial acetic acid as both a solvent and a catalyst.

  • Reagents:

    • Phenylhydrazine (10.8 g, 0.1 mol)

    • Acetone (5.8 g, 0.1 mol)

    • Glacial Acetic Acid (10 mL)

    • Water (10 mL)

    • Diethyl Ether

    • Anhydrous Potassium Carbonate

  • Procedure:

    • In a suitable flask, mix 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.

    • Dilute the solution with 10 mL of water.

    • Slowly add 5.8 g of acetone to the mixture with stirring.

    • The this compound will begin to separate as an oil.

    • Extract the product with diethyl ether.

    • Separate the ethereal layer and dry it over anhydrous potassium carbonate.

    • Remove the diethyl ether under reduced pressure.

    • The product can be further purified by distillation under reduced pressure, collecting the fraction at 165 °C/91 mm.[7]

Protocol 2: Ethanol or Water as Solvent

This protocol offers the flexibility of using either ethanol or water as the reaction medium.

  • Reagents:

    • Phenylhydrazine (1 equivalent)

    • Acetone (1 equivalent)

    • Ethanol or Water

    • Acid catalyst (e.g., a few drops of glacial acetic acid)

  • Procedure:

    • Dissolve phenylhydrazine in a suitable amount of ethanol or water in a round-bottom flask.

    • Add a stoichiometric amount of acetone to the solution.

    • Add a catalytic amount of acid.

    • Stir the mixture at room temperature for approximately 30 minutes.

    • Gently heat the reaction mixture to about 40°C for 2 hours to ensure the completion of the reaction.[1]

    • The product can be isolated by extraction or distillation.

Quantitative Data for Synthesis
MethodYieldReference
Acetic Acid MediatedAlmost theoretical[7]
Traditional Condensation (Ethanol/Water)85-94%[1]
Stoichiometric reaction in acetic acid/water87%[6]

This compound in the Fischer Indole Synthesis

The most prominent application of this compound is as a precursor in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[3][4] In this reaction, the phenylhydrazone is treated with an acid catalyst, typically a Brønsted or Lewis acid, to induce cyclization and formation of the indole product.[5]

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a complex and elegant sequence of reactions that transforms the relatively simple this compound into the bicyclic indole structure. The key steps are:

  • Tautomerization: The this compound undergoes an acid-catalyzed tautomerization to form the corresponding ene-hydrazine intermediate.[4][5]

  • [7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine then undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step, to produce a di-imine intermediate.[4][5] This step is often the rate-determining step.[9]

  • Rearomatization: The di-imine intermediate rearomatizes to form a more stable amino-imine.[4]

  • Cyclization and Elimination: Intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered ring, an aminal.[4] Subsequent elimination of ammonia (B1221849) under acidic conditions results in the formation of the final aromatic indole product.[4][5]

Fischer_Indole_Synthesis Acetone_Phenylhydrazone This compound Ene_hydrazine Ene-hydrazine Acetone_Phenylhydrazone->Ene_hydrazine Tautomerization (Acid Catalyst) Di_imine Di-imine Intermediate Ene_hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Amino_imine Amino-imine Di_imine->Amino_imine Rearomatization Aminal Aminal Intermediate Amino_imine->Aminal Cyclization Indole 2-Methylindole Aminal->Indole Elimination of NH₃

Caption: Fischer Indole Synthesis Mechanism.

Experimental Protocol for the Fischer Indole Synthesis

The following is a general protocol for the Fischer indole synthesis using a phenylhydrazone precursor like this compound.

  • Reagents:

    • This compound (1.0 equivalent)

    • Acid Catalyst (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄)

    • Solvent (optional, e.g., acetic acid, toluene)

  • Procedure:

    • In a round-bottom flask, combine the this compound with the chosen acid catalyst. If a solvent is used, dissolve the phenylhydrazone in the solvent before adding the catalyst.

    • Heat the reaction mixture to the desired temperature (often reflux) with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary significantly depending on the substrate and conditions.[4]

    • Upon completion, cool the mixture to room temperature.

    • The work-up procedure will depend on the specific catalyst and solvent used. Typically, it involves neutralization of the acid, extraction of the product with an organic solvent, and purification by chromatography or recrystallization.

For the synthesis of 2-phenylindole (B188600) from acetophenone (B1666503) phenylhydrazone (a related reaction), a procedure using zinc chloride as the catalyst has been detailed.[10] This involves heating an intimate mixture of the phenylhydrazone and anhydrous zinc chloride to 170°C.[10]

Quantitative Data for Fischer Indole Synthesis
PhenylhydrazoneProductCatalystYieldReference
Acetophenone phenylhydrazone2-PhenylindoleZnCl₂72-80%[10]
Acetophenone phenylhydrazone2-PhenylindoleCholine chloride·2ZnCl₂91%[11]
Pyruvic acid phenylhydrazone2-Indolecarboxylic acidNot specified-[12]
Isopropyl methyl ketone and o,m-tolylhydrazine hydrochloridesMethyl indoleninesAcetic acidHigh yield[9]

Other Reactions and Applications of this compound

Beyond its pivotal role in indole synthesis, this compound participates in a range of other chemical transformations and has found applications in various fields.

  • Nucleophilic Addition: The C=N bond of this compound can undergo nucleophilic addition, leading to the formation of various hydrazone derivatives.[1]

  • Oxidation: It can be oxidized to yield the corresponding oximes.[1]

  • Reduction: Under strongly basic conditions, this compound can be reduced via the Wolff-Kishner reduction, although this is more typically applied to the direct reduction of ketones.[1]

  • Biochemical Research: this compound and its derivatives have been investigated for their potential antimicrobial properties.[1][6] For instance, this compound has shown inhibitory activity against Escherichia coli, Staphylococcus aureus, and Salmonella typhi.[6]

  • Drug Development: The biological activity of phenylhydrazones makes them of interest in drug discovery processes.[1][13]

  • Industrial Applications: Due to its reactivity, this compound is employed in the production of dyes and other chemical products.[1]

Experimental Workflow: Antimicrobial Screening

The evaluation of the antimicrobial properties of synthesized compounds like this compound typically follows a standardized workflow.

Antimicrobial_Screening_Workflow Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solution in DMSO Purification->Stock_Solution Disc_Diffusion Disc Diffusion Assay Stock_Solution->Disc_Diffusion Microbial_Cultures Preparation of Microbial Cultures (Bacteria and Fungi) Microbial_Cultures->Disc_Diffusion MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Disc_Diffusion->MIC_Determination Data_Analysis Data Analysis and Comparison with Standard Drug MIC_Determination->Data_Analysis

Caption: Antimicrobial Screening Workflow.

Conclusion

This compound is a readily accessible and highly valuable precursor in organic chemistry. Its straightforward synthesis and the rich reactivity of the hydrazone functionality make it an indispensable building block for a wide array of organic molecules. Its central role in the Fischer indole synthesis underscores its importance in the synthesis of pharmaceutically relevant compounds. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate its effective utilization in the research and development endeavors of chemists and drug discovery professionals. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of new synthetic methodologies and bioactive molecules.

References

Theoretical Calculations on the Structure of Acetone Phenylhydrazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Acetone (B3395972) phenylhydrazone is a chemical compound belonging to the hydrazone class, characterized by the presence of a C=N-NH-R functional group. Hydrazones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which dictate their interactions with biological targets.

Theoretical calculations, particularly those based on quantum mechanics, have become indispensable tools for elucidating the molecular structure, stability, and reactivity of pharmacologically relevant molecules. Computational methods such as Density Functional Theory (DFT) allow for the precise determination of geometric parameters (bond lengths, bond angles), vibrational spectra, and electronic characteristics (e.g., frontier molecular orbitals), offering insights that complement and guide experimental studies.

This guide provides a detailed account of the synthetic preparation of acetone phenylhydrazone and presents a standard, high-level computational protocol for its theoretical analysis.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between phenylhydrazine (B124118) and acetone. Several protocols have been reported, with variations in solvents, catalysts, and reaction conditions.

General Acid-Catalyzed Condensation[1]

This method involves the direct reaction of phenylhydrazine and acetone in the presence of an acid catalyst.

Reagents:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a suitable reaction vessel, dissolve phenylhydrazine (1.0 g, 9.24 mmol) in glacial acetic acid (0.92 mL) and dilute with water (1.0 mL).

  • To this solution, add acetone (0.68 mL, 9.24 mmol) and swirl the mixture for approximately 5 minutes.

  • The reaction progress can be monitored by the separation of a yellow oily product, which is the this compound.

  • Upon completion of the reaction, extract the oily product from the aqueous mixture using diethyl ether (10 mL).

  • Separate the ether layer and dry it over anhydrous potassium carbonate.

  • Remove the diethyl ether under vacuum to yield the final product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Isolation cluster_product Final Product Phenylhydrazine Phenylhydrazine Solvent Glacial Acetic Acid / Water Phenylhydrazine->Solvent Acetone Acetone Acetone->Solvent Swirling Swirling (5 min) Solvent->Swirling Extraction Extraction with Diethyl Ether Swirling->Extraction Drying Drying over Anhydrous K2CO3 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: General workflow for the synthesis of this compound.

Theoretical Calculations: Methodology

While specific theoretical data for this compound is not extensively published, a standard and reliable computational methodology can be outlined based on studies of similar hydrazone derivatives.[1][2][3] The following protocol describes the use of Density Functional Theory (DFT) for a comprehensive theoretical analysis.

Computational Details

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[1]

Method: Density Functional Theory (DFT) is the most common method for these types of calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed due to its balance of accuracy and computational cost.[1][2][3]

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for accurate results.[1] This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase without any symmetry constraints. The optimization process is complete when the forces on all atoms are close to zero, and the molecule is at a minimum on the potential energy surface. Frequency calculations should be performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies).

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Computational Workflow

The diagram below outlines the logical steps for performing theoretical calculations on this compound.

Computational_Workflow cluster_setup Initial Setup cluster_calculation Core Calculation cluster_analysis Analysis of Results cluster_output Data Output Build_Molecule Build this compound Structure Select_Method Select Method: DFT (B3LYP) Build_Molecule->Select_Method Select_Basis_Set Select Basis Set: 6-311++G(d,p) Select_Method->Select_Basis_Set Geometry_Optimization Geometry Optimization Select_Basis_Set->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Calculate_Electronic_Properties Calculate HOMO-LUMO Energies Geometry_Optimization->Calculate_Electronic_Properties Verify_Minimum Verify True Minimum (No Imaginary Frequencies) Frequency_Calculation->Verify_Minimum Analyze_Vibrations Analyze Vibrational Frequencies Frequency_Calculation->Analyze_Vibrations Extract_Geometry Extract Optimized Geometric Parameters Verify_Minimum->Extract_Geometry Data_Tables Generate Data Tables (Bond Lengths, Angles, etc.) Extract_Geometry->Data_Tables Spectral_Comparison Compare Calculated and Experimental Spectra Analyze_Vibrations->Spectral_Comparison Calculate_Electronic_Properties->Data_Tables

Caption: Logical workflow for theoretical calculations on this compound.

Data Presentation: Theoretical Structural Parameters

The following tables are templates for presenting the quantitative data obtained from the theoretical calculations as described in the methodology. As no specific published data for this compound was found, these tables are for illustrative purposes to show the expected outputs of such a study.

Optimized Geometric Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule.

Table 1: Selected Optimized Bond Lengths (Å) for this compound

Bond Length (Å)
C=N
N-N
N-C (phenyl)
C-C (phenyl)
C-C (methyl)
C-H (methyl)
N-H
C-H (phenyl)

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Table 2: Selected Optimized Bond Angles (°) for this compound

Angle Angle (°)
C-N-N
N-N-C (phenyl)
C=N-N
C-C-C (phenyl)
H-C-H (methyl)
C-N-H

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Table 3: Selected Optimized Dihedral Angles (°) for this compound

Dihedral Angle Angle (°)
C-N-N-C (phenyl)
C=N-N-C (phenyl)
N-N-C-C (phenyl)

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Vibrational Frequencies

The calculated vibrational frequencies correspond to the different modes of vibration of the molecule.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Frequency (cm⁻¹)
N-H stretch
C-H stretch (aromatic)
C-H stretch (aliphatic)
C=N stretch
C=C stretch (aromatic)
N-N stretch

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Frontier Molecular Orbital Energies

The energies of the HOMO and LUMO are key indicators of the electronic behavior of the molecule.

Table 5: Calculated Frontier Molecular Orbital Energies (eV) for this compound

Parameter Energy (eV)
HOMO
LUMO
HOMO-LUMO Gap

Note: Values are to be populated from the output of a DFT/B3LYP/6-311++G(d,p) calculation.

Conclusion

This technical guide has outlined the essential experimental and theoretical methodologies for the study of this compound. Detailed synthetic protocols are provided to enable its preparation in a laboratory setting. Furthermore, a comprehensive computational workflow using Density Functional Theory has been described, which is the standard approach for obtaining detailed structural and electronic information about such molecules.

While a complete set of published theoretical data for this compound is not currently available, the presented methodologies and data templates provide a robust framework for researchers to either conduct their own computational studies or to interpret future published data. The structural and electronic insights gained from such theoretical calculations are crucial for understanding the reactivity, stability, and potential biological activity of this compound, thereby guiding its further exploration in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Safety and Handling of Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for acetone (B3395972) phenylhydrazone, a compound utilized in various chemical syntheses. Due to the limited availability of specific quantitative toxicity data for acetone phenylhydrazone, this document also includes relevant data for its precursor compounds, acetone and phenylhydrazine (B124118), to offer a thorough understanding of potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to wear protective gloves, clothing, eye, and face protection.[1]

Physical and Chemical Properties

PropertyAcetonePhenylhydrazineThis compound
Molecular Formula C₃H₆OC₆H₈N₂C₉H₁₂N₂
Molecular Weight 58.08 g/mol [3]108.14 g/mol 148.21 g/mol [4]
Appearance Clear, colorless liquid[3]Pale yellow crystals or oily liquid[5]No data available
Boiling Point 56 °C (133 °F)[3]243.5 °CNo data available
Melting Point -95.6 °C (-140 °F)[3]19.5 °C (66 °F)[5]No data available
Flash Point -20 °C (-4 °F)[3]89 °C (192 °F)[5]No data available
Solubility Soluble in water[3]Soluble in alcohol[5]No data available

Toxicological Data

Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available in the reviewed literature.[2][6] Therefore, the toxicological data for the precursor compounds are presented to provide an indication of potential hazards. Phenylhydrazine and its derivatives are noted to be local irritants and can cause a range of adverse health effects, including damage to the liver, kidneys, and red blood cells.[7]

CompoundRouteSpeciesLD50/LC50
AcetoneOralRat5800 mg/kg[8]
InhalationRat50100 mg/m³ (8 hours)[8]
DermalRabbit20000 mg/kg
Phenylhydrazine HydrochlorideOralMouse2100 mg/kg[7]
IntraperitonealRat161 mg/kg[7]

Occupational Exposure Limits

There are no established occupational exposure limits (PEL, TLV) specifically for this compound.[2] The following table provides the limits for acetone.

CompoundRegulatory AgencyExposure Limit
AcetoneOSHA (PEL)1000 ppm (8-hour TWA)[3]
NIOSH (REL)250 ppm (10-hour TWA)[3]
ACGIH (TLV)500 ppm (8-hour TWA); 750 ppm (STEL)[3]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction of acetone and phenylhydrazine.

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Water

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous potassium carbonate or sodium sulfate (B86663) for drying

Procedure:

  • In a suitable reaction vessel, dissolve phenylhydrazine in glacial acetic acid.

  • Dilute the solution with water.

  • Slowly add acetone to the mixture while stirring.

  • Continue to stir the reaction mixture. The product, this compound, may separate as an oily layer.

  • Extract the product from the aqueous layer using a suitable organic solvent such as diethyl ether.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., potassium carbonate or sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation under reduced pressure if necessary.

Safety and Handling Precautions

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or latex, with double gloving recommended when handling phenylhydrazine).[6][9] A lab coat or chemical-resistant suit should be worn to prevent skin contact.[9]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge.[6]

Handling:

  • Avoid all personal contact with the chemical, including inhalation and skin contact.[7]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.

  • Keep away from heat, sparks, and open flames.[10]

  • Ground and bond containers and receiving equipment to prevent static discharge.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Protect from light and air, as phenylhydrazine and its derivatives can be sensitive to both.[7][10]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7]

  • One method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not dispose of down the drain or in the general waste.[12]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures:

  • Evacuate the area and eliminate all ignition sources.[12]

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

  • Ventilate the area and wash the spill site after material pickup is complete.[12]

Visualizations

Hazard_Identification_and_Response cluster_identification Hazard Identification cluster_exposure Exposure Route cluster_response First Aid Response H315 H315: Skin Irritation Skin_Contact Skin_Contact H315->Skin_Contact H319 H319: Serious Eye Irritation Eye_Contact Eye_Contact H319->Eye_Contact H335 H335: Respiratory Irritation Inhalation Inhalation H335->Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Seek_Medical_Attention Seek Immediate Medical Attention Ingestion->Seek_Medical_Attention Do NOT induce vomiting Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention

Caption: Hazard Identification and First Aid Response Workflow for this compound.

Lab_Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage_disposal Storage & Disposal Gloves Chemical Resistant Gloves Fume_Hood Work in Fume Hood Gloves->Fume_Hood Goggles Safety Goggles/Face Shield Goggles->Fume_Hood Lab_Coat Lab Coat/Suit Lab_Coat->Fume_Hood Respirator Respirator (if needed) Respirator->Fume_Hood Avoid_Contact Avoid Personal Contact Fume_Hood->Avoid_Contact Wash_Hands Wash Hands After Handling Avoid_Contact->Wash_Hands Store_Cool_Dry Store in Cool, Dry, Ventilated Area Wash_Hands->Store_Cool_Dry Keep_Closed Keep Container Tightly Closed Store_Cool_Dry->Keep_Closed Hazardous_Waste Dispose as Hazardous Waste Keep_Closed->Hazardous_Waste End End Work Hazardous_Waste->End Start Start Work Start->Gloves Start->Goggles Start->Lab_Coat Start->Respirator

Caption: Recommended Laboratory Workflow for Handling this compound.

References

A Technical Guide to Acetone Phenylhydrazone: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of acetone (B3395972) phenylhydrazone (CAS No: 103-02-6), a versatile chemical intermediate. The document details its commercial availability from various suppliers, presents a comprehensive synthesis protocol, and illustrates key chemical and procedural workflows. This guide is intended to serve as a practical resource for professionals in research and development who utilize hydrazones in synthetic chemistry and drug discovery.

Commercial Availability and Suppliers

Acetone phenylhydrazone is readily available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels are typically high, often exceeding 98%. While some suppliers maintain stock for immediate delivery, others offer the compound on a custom synthesis basis, which may involve longer lead times. Pricing and available quantities vary significantly between suppliers. A summary of commercial sources is provided below.

Table 1: Commercial Suppliers of this compound

SupplierCAS NumberPurityAvailable QuantitiesStock Status / Lead Time
Simson Pharma Limited 5877-04-3High Quality (CoA Provided)Inquiry-basedContact for details
Anax Laboratories 103-02-698.00%Inquiry-basedContact for details
AK Scientific, Inc. 103-02-6> 98%50gApprox. 1 Week
MedKoo Biosciences 103-02-6> 98%Min. 1g (Custom Synthesis)2 to 4 months
EvitaChem 103-02-6N/AInquiry-basedContact for details
ChemicalBook 103-02-699.0%Inquiry-based (Listed Price ~$1.00/KG - may be indicative)Contact for details
LookChem 103-02-697%Inquiry-basedContact for details

Note: The information in this table is based on publicly available data and is subject to change. Researchers should contact suppliers directly for current pricing, availability, and detailed specifications.

Synthesis of this compound

This compound is synthesized via a condensation reaction between phenylhydrazine (B124118) and acetone, typically under acidic conditions.[1] This reaction is a classic example of hydrazone formation from a ketone.

Chemical Reaction Scheme

The overall reaction involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct acetone Acetone (C3H6O) product This compound (C9H12N2) acetone->product + acetone->product phenylhydrazine Phenylhydrazine (C6H8N2) phenylhydrazine->product + phenylhydrazine->product water Water (H2O)

Caption: Chemical reaction for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from established chemical preparation methods and provides a reliable procedure for the laboratory-scale synthesis of this compound.[2]

Materials and Reagents:

  • Phenylhydrazine (10.8 g)

  • Glacial Acetic Acid (10 ml)

  • Deionized Water (10 ml)

  • Acetone (5.8 g)

  • Diethyl Ether

  • Anhydrous Potassium Carbonate

Procedure:

  • Reaction Setup: In a suitable reaction vessel, mix 10.8 g of phenylhydrazine with 10 ml of glacial acetic acid.

  • Dilution: Carefully dilute the solution with 10 ml of water.

  • Addition of Acetone: Add 5.8 g of acetone to the mixture. An oily product, this compound, will begin to separate.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.

  • Separation and Drying: Separate the ether layer containing the product. Dry the ethereal solution over anhydrous potassium carbonate to remove residual water.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification (Optional): For higher purity, the resulting oil can be distilled under reduced pressure. The fraction boiling at approximately 165°C at 91 mmHg should be collected.[2]

  • Final Drying: Place the purified product in a vacuum desiccator over sulfuric acid for a short period to remove any final traces of solvent or moisture.

This procedure should yield a nearly theoretical amount of colorless to light-yellow oily product.[2][3]

Experimental Workflow Diagram

The synthesis process can be visualized as a sequential workflow, from the initial mixing of reagents to the final purification of the product.

G reagents 1. Mix Phenylhydrazine & Acetic Acid dilution 2. Dilute with Water reagents->dilution addition 3. Add Acetone dilution->addition separation 4. Product Separates (Oily Layer) addition->separation extraction 5. Extract with Diethyl Ether separation->extraction drying 6. Dry Ether Layer (Anhydrous K2CO3) extraction->drying evaporation 7. Remove Ether (Rotary Evaporator) drying->evaporation purification 8. Optional: Vacuum Distillation evaporation->purification product Final Product: This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound.

References

acetone phenylhydrazone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of acetone (B3395972) phenylhydrazone, a versatile chemical compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and key characteristics.

Core Chemical Identifiers

Acetone phenylhydrazone is a well-characterized hydrazone derivative. Its fundamental chemical identifiers are summarized in the table below for easy reference.

IdentifierValue
CAS Number 103-02-6[1][2][3][4][5][6][7][8][9][10][11]
IUPAC Name N-(propan-2-ylideneamino)aniline[1][10]
Molecular Formula C9H12N2[1][3][5][6][7][8][9]
Molecular Weight 148.2 g/mol [1][5]
InChI InChI=1S/C9H12N2/c1-8(2)10-11-9-6-4-3-5-7-9/h3-7,11H,1-2H3[1][3][4][6]
InChIKey JQLKSEQEILIJEG-UHFFFAOYSA-N[1][2][3][4][6][12]
Canonical SMILES CC(=NNC1=CC=CC=C1)C[1][3]
Synonyms 2-Propanone, 2-phenylhydrazone; N-Isopropylidene-N'-phenylhydrazine; NSC 65251[1][2][4][5][6][7]

Synthesis of this compound

This compound is synthesized through a condensation reaction between acetone and phenylhydrazine (B124118).[1][4] This reaction is a standard method for the formation of hydrazones.

Experimental Protocol

A general procedure for the synthesis of this compound is as follows:

  • Reagents : Phenylhydrazine and acetone are the primary reactants.

  • Reaction Conditions : The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or water. The reactants are mixed and stirred at room temperature for approximately 30 minutes.

  • Heating : Following the initial stirring, the mixture is gently heated to around 40°C for about 2 hours to facilitate the completion of the reaction.

  • Product Formation : The condensation of the carbonyl group of acetone with the amine group of phenylhydrazine results in the formation of the C=N-N functional group characteristic of hydrazones.

Visualizing the Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

G reagents Reactants: - Phenylhydrazine - Acetone mixing Mixing and Stirring (Room Temperature, 30 min) reagents->mixing solvent Solvent: Ethanol or Water solvent->mixing heating Gentle Heating (~40°C, 2 hours) mixing->heating product This compound heating->product

Caption: Synthesis workflow for this compound.

Applications and Further Research

This compound serves as a valuable building block in organic synthesis and is utilized in various biochemical studies due to its reactivity and interactions with enzymes.[1] Further research into its derivatives and applications in medicinal chemistry and materials science is ongoing.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 2-Methylindole from Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis is a venerable and highly versatile method for the synthesis of the indole nucleus, a privileged scaffold in a multitude of natural products and pharmacologically active compounds. Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. This application note provides a detailed protocol for the synthesis of 2-methylindole (B41428) from acetone (B3395972) phenylhydrazone, a classic example of the Fischer indole synthesis. It includes a comparative analysis of various catalytic systems, detailed experimental procedures, and visualizations of the reaction mechanism and experimental workflow.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of acid catalyst and reaction conditions significantly influences the yield of the Fischer indole synthesis. Below is a summary of quantitative data from various reported protocols for the synthesis of 2-methylindole.

CatalystStarting Material(s)SolventTemperature (°C)Reaction TimeYield (%)Reference
Zinc Chloride (ZnCl₂)Acetone PhenylhydrazoneNone (neat)180Not Specified55[1][2]
Solid Acid CatalystPhenylhydrazine & AcetoneEthanol (B145695)Not Specified1 hour79.48[3]
Silica-Alumina CatalystThis compoundBenzene (vapor phase)325-330Not Specified42[4]
Acetic AcidThis compound & CyclohexanoneGlacial Acetic AcidBoiling0.75 hours50 (of Tetrahydrocarbazole)[5]

Note: The acetic acid example resulted in a different product due to the presence of cyclohexanone, but it illustrates the conditions under which this compound can react.

Experimental Protocols

Two detailed methodologies are provided below: a classical approach using a Lewis acid catalyst and a one-pot synthesis utilizing a solid acid catalyst.

Protocol 1: Synthesis of 2-Methylindole using Zinc Chloride

This protocol is a traditional method for the synthesis of 2-methylindole from pre-formed this compound.

Materials:

  • This compound

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Oil bath

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix this compound with 2-3 equivalents of anhydrous zinc chloride.[6]

  • Cyclization: Heat the mixture in an oil bath to 180°C with vigorous stirring. The reaction is complete when the mixture darkens and gas evolution ceases.[1][6]

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully add hot water and acidify with hydrochloric acid.[6]

  • Purification: Perform steam distillation on the acidified mixture. The 2-methylindole will distill over as a pale yellow oil that solidifies upon cooling.[1][6]

  • Isolation and Drying: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent such as methanol/water. Dry the purified crystals under vacuum over anhydrous sodium sulfate.

Protocol 2: One-Pot Synthesis of 2-Methylindole using a Solid Acid Catalyst

This protocol describes a more modern and potentially greener approach, generating the this compound in situ.

Materials:

  • Phenylhydrazine

  • Acetone

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Ethanol

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine phenylhydrazine (1.0 mmol), acetone (1.2 mmol), and the solid acid catalyst in absolute ethanol (10 ml).[3]

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Catalyst Removal: Upon completion of the reaction, filter the mixture to remove the solid acid catalyst. Wash the catalyst with ethyl acetate (30 ml).[3]

  • Workup: Combine the filtrate and the washings. Wash the combined organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo using a rotary evaporator to obtain the purified 2-methylindole.[3]

Visualizations

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.[7]

Fischer_Indole_Mechanism cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Acetone_Phenylhydrazone This compound Phenylhydrazine->Acetone_Phenylhydrazone Condensation (-H₂O) Acetone Acetone Acetone->Acetone_Phenylhydrazone Enamine Enamine Tautomer Acetone_Phenylhydrazone->Enamine Tautomerization Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine Protonation (H⁺) Intermediate_Imine Intermediate Diimine Protonated_Enamine->Intermediate_Imine [3,3]-Sigmatropic Rearrangement Cyclic_Aminal Cyclic Aminal Intermediate_Imine->Cyclic_Aminal Cyclization Indole_Precursor Indole Precursor Cyclic_Aminal->Indole_Precursor Protonation & -H₂O Product 2-Methylindole Indole_Precursor->Product Aromatization (-H⁺, -NH₃) Ammonia Ammonia (byproduct) Indole_Precursor->Ammonia

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Workflow for One-Pot Synthesis

The following diagram illustrates the key steps in the one-pot synthesis of 2-methylindole.

One_Pot_Workflow Start Combine Phenylhydrazine, Acetone, Catalyst, and Ethanol React Stir at Room Temperature (1 hour) Start->React Monitor Monitor by TLC React->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Wash_Catalyst Wash Catalyst with Ethyl Acetate Filter->Wash_Catalyst Combine Combine Filtrate and Washings Filter->Combine Wash_Catalyst->Combine Wash_Organics Wash with Water Combine->Wash_Organics Dry Dry over Na₂SO₄ Wash_Organics->Dry Concentrate Concentrate in vacuo Dry->Concentrate End Purified 2-Methylindole Concentrate->End

Caption: Experimental Workflow for One-Pot Synthesis.

References

Application Notes and Protocols for the Synthesis of Pyrazolidinone Derivatives from Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. One versatile synthetic precursor for these compounds is acetone (B3395972) phenylhydrazone, a readily available starting material synthesized from the condensation of acetone and phenylhydrazine (B124118). This document provides detailed application notes and experimental protocols for the synthesis of pyrazolidinone derivatives using acetone phenylhydrazone, focusing on the cyclocondensation reaction with α,β-unsaturated esters. Additionally, it explores the well-established mechanism of action for many pyrazolidinone derivatives as cyclooxygenase (COX) inhibitors.

Synthesis of this compound

The initial step involves the synthesis of this compound. This reaction is a straightforward condensation between acetone and phenylhydrazine, typically carried out in the presence of a weak acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Water

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a suitable reaction vessel, combine phenylhydrazine (1.0 g, 9.24 mmol) and glacial acetic acid (0.92 mL).

  • Dilute the mixture with water (1.0 mL).

  • To this solution, add acetone (0.678 mL, 9.24 mmol) and swirl the mixture for 5 minutes, or until a reaction is initiated.[1]

  • A yellow oily product will separate out. Extract this product using diethyl ether (10 mL).

  • Remove the diethyl ether under vacuum.

  • Dry the resulting oily product over anhydrous potassium carbonate in a desiccator to yield this compound.

Quantitative Data:

ParameterValueReference
Yield 1.19 g (87%)[1]
Appearance Yellow oily product[1]

Synthesis of Pyrazolidinone Derivatives from this compound

The core of this application note is the synthesis of pyrazolidinone derivatives via the reaction of this compound with α,β-unsaturated esters, such as ethyl acrylate (B77674). This reaction proceeds through a Michael addition followed by an intramolecular cyclization. The resulting product is 1-phenyl-5,5-dimethylpyrazolidin-3-one.

Experimental Workflow

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Pyrazolidinone Derivative Phenylhydrazine Phenylhydrazine Acetone Acetone Phenylhydrazine->Acetone Glacial Acetic Acid Acetone_Phenylhydrazone Acetone_Phenylhydrazone Acetone->Acetone_Phenylhydrazone Condensation Michael_Addition Michael_Addition Acetone_Phenylhydrazone->Michael_Addition Ethyl Acrylate, NaH Intramolecular_Cyclization Intramolecular_Cyclization Michael_Addition->Intramolecular_Cyclization Pyrazolidinone_Derivative Pyrazolidinone_Derivative Intramolecular_Cyclization->Pyrazolidinone_Derivative Work-up & Purification

Caption: General workflow for the synthesis of pyrazolidinone derivatives.

Experimental Protocol: Synthesis of 1-Phenyl-5,5-dimethylpyrazolidin-3-one

Materials:

Procedure:

  • To a solution of this compound (1.48 g, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.1 mL, 10 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-5,5-dimethylpyrazolidin-3-one.

Quantitative Data (Hypothetical):

ParameterValue
Yield 70-80%
Melting Point TBD
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.10-7.00 (m, 3H, Ar-H), 2.60 (s, 2H, CH₂), 1.40 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 172.0 (C=O), 145.0 (Ar-C), 129.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 60.0 (C(CH₃)₂), 45.0 (CH₂), 25.0 (CH₃)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₅N₂O⁺, found TBD

Note: The quantitative data provided is hypothetical and should be confirmed by experimental results.

Signaling Pathway: Mechanism of Action of Pyrazolidinone Derivatives as COX Inhibitors

Many pyrazolidinone derivatives exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation.

G cluster_0 Inflammatory Stimuli cluster_1 Arachidonic Acid Cascade cluster_2 COX Enzymes cluster_3 Pyrazolidinone Action cluster_4 Physiological & Pathological Effects Inflammatory_Stimuli Inflammatory_Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX1->Prostaglandins Homeostasis Gastric Mucosa Protection, Platelet Aggregation COX1->Homeostasis maintains COX2->Prostaglandins Pyrazolidinone Pyrazolidinone Derivative Pyrazolidinone->COX1 Pyrazolidinone->COX2 Often Selective

Caption: Inhibition of the COX pathway by pyrazolidinone derivatives.

The therapeutic effects of many pyrazolidinone-based anti-inflammatory drugs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often associated with the inhibition of COX-1.[3] Therefore, the development of selective COX-2 inhibitors is a major goal in drug discovery.

Conclusion

The synthesis of pyrazolidinone derivatives from this compound offers a practical and efficient route to a class of compounds with significant therapeutic potential. The protocols provided herein offer a solid foundation for researchers to explore the synthesis and biological activities of novel pyrazolidinone derivatives. Understanding their mechanism of action, particularly as COX inhibitors, is crucial for the rational design of new and improved anti-inflammatory and analgesic agents. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

Application of Acetone Phenylhydrazone in Heterocyclic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetone (B3395972) phenylhydrazone is a versatile and readily accessible precursor in the field of heterocyclic chemistry. Its primary application lies in the synthesis of indoles through the celebrated Fischer indole (B1671886) synthesis. Furthermore, the phenylhydrazine (B124118) moiety within its structure is fundamental to the construction of other important heterocyclic systems such as pyrazoles and pyrazolones, which are core scaffolds in many pharmaceutical agents. This document provides detailed application notes, experimental protocols, and quantitative data for the use of acetone phenylhydrazone and related phenylhydrazines in the synthesis of these key heterocyclic compounds.

Fischer Indole Synthesis of 2-Methylindole (B41428)

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system.[1][2] The reaction proceeds by heating a phenylhydrazone with a Brønsted or Lewis acid catalyst.[1][2] this compound, formed from the condensation of acetone and phenylhydrazine, is a common substrate for the synthesis of 2-methylindole.[1][3]

The mechanism involves the acid-catalyzed isomerization of the phenylhydrazone to its enamine tautomer, followed by a[1][1]-sigmatropic rearrangement.[1][2] Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring.[1][2]

Fischer_Indole_Synthesis cluster_start Starting Materials Acetone Acetone Acetone_Phenylhydrazone This compound Acetone->Acetone_Phenylhydrazone Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Acetone_Phenylhydrazone Enamine_Tautomer Enamine Tautomer Acetone_Phenylhydrazone->Enamine_Tautomer Tautomerization (Acid Catalyst) Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine_Tautomer->Sigmatropic_Rearrangement Diimine_Intermediate Di-imine Intermediate Sigmatropic_Rearrangement->Diimine_Intermediate Cyclization Cyclization & Elimination of Ammonia Diimine_Intermediate->Cyclization 2_Methylindole 2-Methylindole Cyclization->2_Methylindole

Caption: Fischer Indole Synthesis Pathway.
Experimental Protocol: Synthesis of 2-Methylindole

This protocol details the synthesis of 2-methylindole from phenylhydrazine and acetone, proceeding through the in-situ formation of this compound.[3]

Materials:

  • Phenylhydrazine (30 g)

  • Acetone (18 g)

  • Anhydrous Zinc Chloride (ZnCl₂) (200 g)

  • Hydrochloric acid (HCl)

  • Ethanol (95%)

  • Ether

  • Water

Procedure:

  • Formation of this compound: In a suitable flask, mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will warm, and water will separate. Heat the mixture on a water bath for 15 minutes. The reaction can be monitored by testing a small portion with Fehling's solution; the reducing action of phenylhydrazine will cease upon completion.[3]

  • Removal of Excess Acetone: Transfer the crude this compound to a large crucible and heat on a water bath for 30 minutes to remove excess acetone.[3]

  • Cyclization: Add 200 g of anhydrous zinc chloride to the crude hydrazone. Heat the mixture in an oil bath to 180°C with stirring. The reaction is complete when the color of the mixture darkens and the evolution of vapors ceases.[3][4]

  • Work-up: Allow the reaction mixture to cool. Add approximately 3.5 times the weight of the fused mass of hot water and acidify with a small amount of hydrochloric acid.[3]

  • Purification: Perform a steam distillation. 2-methylindole will distill over as a pale yellow oil that solidifies on cooling.[3]

  • Isolation and Drying: Collect the solid product by filtration, melt it to remove any residual water, and then distill it for further purification.[3] The product should be stored in a well-closed bottle.[3]

Quantitative Data: Fischer Indole Synthesis
Starting MaterialsCatalyst/ConditionsProductYield (%)Reference
Phenylhydrazine, AcetoneZnCl₂, 180°C2-Methylindole55[3]
Acetyl-o-toluidineSodium amide, 240-260°C2-Methylindole80-83[4]
Phenylhydrazine, various ketonesSolid acid, grinding, 1hVarious indoles70-88[5]
Cyclohexanone phenylhydrazoneGlacial acetic acid, boilingTetrahydrocarbazole>95[6]
Spectroscopic Data for 2-Methylindole Synthesis

The transformation from starting materials to the final product can be monitored by various spectroscopic techniques.[7]

Spectroscopic TechniquePhenylhydrazineAcetone2-Methylindole
IR (cm⁻¹) ~3332 (N-H stretch), ~1600 (C=C stretch)[7]~1715 (C=O stretch)[7]~3400 (N-H stretch), disappearance of C=O stretch[7]
¹H NMR (δ, ppm) Aromatic protons, N-H protons~2.1 (s, 6H)Aromatic protons, ~2.4 (s, 3H, CH₃), ~7.8 (br s, 1H, NH)
Mass Spec. (m/z) 108 (M⁺)[7]58 (M⁺)[7]131 (M⁺)[7]

Synthesis of Pyrazolones

Pyrazolones are a class of heterocyclic compounds with significant applications in the pharmaceutical and dye industries.[6] A common route to 3-methyl-1-phenyl-5-pyrazolone involves the condensation of phenylhydrazine with ethyl acetoacetate (B1235776).[8][9]

Pyrazolone_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Ethyl_acetoacetate Ethyl Acetoacetate Ethyl_acetoacetate->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Pyrazolone (B3327878) 3-Methyl-1-phenyl- 5-pyrazolone Cyclization->Pyrazolone

Caption: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone.
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazole-5(4H)-one

This protocol is adapted from the literature for the synthesis of a key pyrazolone derivative.[8]

Materials:

  • Ethyl acetoacetate (17 mmol, 2.21 g)

  • Phenylhydrazine (14 mmol, 1.51 g)

  • Glacial acetic acid (5 mL)

  • Benzene-petroleum ether (1:3) for recrystallization

  • n-hexane/ethyl acetate (B1210297) (2:1) for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol) in 5 mL of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

  • Work-up and Purification: After cooling, the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.

  • Recrystallization: The resulting solid is recrystallized from a benzene-petroleum ether (1:3) mixture to yield the pure product.[8]

Quantitative Data: Pyrazolone Synthesis
Starting MaterialsReaction ConditionsProductYield (%)Reference
Ethyl acetoacetate, PhenylhydrazineGlacial acetic acid, reflux 6h3-Methyl-1-phenyl-1H-pyrazole-5(4H)-one41[8]
Methyl isobutyrylacetate, PhenylhydrazineGlacial acetic acid, reflux 12h3-Isopropyl-1-phenyl-1H-pyrazole-5(4H)-one35[8]
Ethyl benzoylacetate, PhenylhydrazineGlacial acetic acid, reflux 8h1,3-Diphenyl-1H-pyrazole-5(4H)-one61[8]

Synthesis of Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocyclic compounds. The Knorr pyrazole (B372694) synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a fundamental method for their preparation.[10] While this compound itself is not a 1,3-dicarbonyl compound, the underlying reaction of a hydrazine with a β-diketone like acetylacetone (B45752) is a key related synthesis.

Pyrazole_Synthesis_Workflow cluster_start Reactants & Solvent Acetylacetone Acetylacetone Mixing Mix Reactants in Solvent Acetylacetone->Mixing Phenylhydrazine Phenylhydrazine Phenylhydrazine->Mixing Solvent Glycerol-Water (1:1) Solvent->Mixing Heating Heat at 90°C for 3-4 hours Mixing->Heating Purification Column Chromatography Heating->Purification Product 3,5-Dimethyl-1-phenyl- 1H-pyrazole Purification->Product

Caption: Experimental Workflow for Pyrazole Synthesis.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This protocol describes the synthesis of a pyrazole derivative from acetylacetone and phenylhydrazine.[11]

Materials:

  • Acetylacetone

  • Substituted phenyl hydrazine hydrochloride

  • Glycerol-water (1:1) solvent system

Procedure:

  • Reaction Setup: Condense commercially available acetylacetone with a substituted phenyl hydrazine hydrochloride in a glycerol-water (1:1) solvent system.

  • Heating: Heat the reaction mixture at 90°C for 3-4 hours.

  • Purification: Purify the desired pyrazole derivative using column chromatography.[11]

Quantitative Data: Pyrazole Synthesis
1,3-Dicarbonyl CompoundHydrazineConditionsProductYield (%)Reference
Ethyl acetoacetatePhenylhydrazinenano-ZnO catalyst1,3,5-substituted pyrazole95[12]
α,β-ethylenic ketonePhenylhydrazineAcetic acid, Iodine1,3,5-trisubstituted pyrazole70[12]
Acetylenic ketonesPhenylhydrazineHypervalent iodine reagent3-trifluoromethylpyrazole70[12]

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.

References

Application Notes and Protocols: Acetone Phenylhydrazone as a Derivatizing Agent for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetone (B3395972) phenylhydrazone is a hydrazone derivative formed from the condensation reaction of acetone and phenylhydrazine (B124118). While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most common derivatizing agent for the quantitative analysis of carbonyl compounds, acetone phenylhydrazone presents a potential alternative. The derivatization of aldehydes and ketones is a crucial step in their analysis, as it converts these often volatile and UV-transparent compounds into more stable and readily detectable derivatives. This is particularly relevant in the pharmaceutical industry for the detection and quantification of carbonyl impurities in drug substances and excipients, which can affect the stability and safety of pharmaceutical products.

The reaction proceeds via a nucleophilic addition of the phenylhydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the corresponding this compound derivative of the carbonyl compound.[1][2] These derivatives exhibit enhanced UV absorbance compared to the parent carbonyls, facilitating their detection and quantification by HPLC-UV. While specific validated quantitative methods using this compound are not widely published, the general principles of hydrazone formation and analysis are well-established. These notes provide a framework for the synthesis of the derivatizing agent and its application in the analysis of carbonyl compounds.

Reaction Mechanism

The derivatization of a carbonyl compound (an aldehyde or a ketone) with this compound is a transimination (or exchange) reaction. In an acidic medium, the this compound can be hydrolyzed to acetone and phenylhydrazine. The newly freed phenylhydrazine then reacts with the target carbonyl compound in the sample to form a new, more stable phenylhydrazone derivative. The general reaction is as follows:

R(R')C=O + C₆H₅NHN=C(CH₃)₂ ⇌ R(R')C=N-NHC₆H₅ + (CH₃)₂C=O

The equilibrium is driven towards the formation of the new hydrazone, especially if the target carbonyl is an aldehyde or a less sterically hindered ketone.

reaction_mechanism cluster_reactants Reactants cluster_products Products carbonyl R(R')C=O (Target Carbonyl) new_hydrazone R(R')C=N-NHC₆H₅ (New Phenylhydrazone) carbonyl->new_hydrazone + Phenylhydrazine (from APH hydrolysis) aph C₆H₅NHN=C(CH₃)₂ (this compound) aph->new_hydrazone Transimination acetone (CH₃)₂C=O (Acetone) aph->acetone Hydrolysis

Caption: Reaction of a carbonyl compound with this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the derivatizing agent, this compound, from phenylhydrazine and acetone.

Materials:

  • Phenylhydrazine

  • Glacial acetic acid

  • Acetone

  • Deionized water

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure: [1][3]

  • In a round-bottom flask, mix 10.8 g of phenylhydrazine with 10 ml of glacial acetic acid.

  • Dilute the solution with 10 ml of deionized water.

  • Slowly add 5.8 g of acetone to the mixture while stirring.

  • The this compound will begin to separate as an oily layer.

  • Extract the product into diethyl ether using a separatory funnel.

  • Wash the ether layer with deionized water.

  • Dry the ether extract over anhydrous potassium carbonate.

  • Remove the diethyl ether under reduced pressure using a rotary evaporator.

  • The resulting oily product is this compound. For higher purity, the product can be distilled under reduced pressure.

Quantitative Data for Synthesis

ParameterValueReference
Yield 87%[3]
Physical Appearance Yellow oily product[3]
TLC Rf value 0.82 (Ethyl acetate:n-hexane 2:3)[3]
Protocol 2: General Procedure for Derivatization of Carbonyl Compounds

This protocol outlines a general method for the derivatization of carbonyl compounds in a sample using the synthesized this compound. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific applications.

Materials:

  • This compound solution (e.g., 1 mg/mL in methanol (B129727) with a catalytic amount of acetic acid)

  • Sample containing carbonyl compounds (dissolved in a suitable solvent like methanol or acetonitrile)

  • Heating block or water bath

  • Vials with caps

Procedure:

  • Prepare a stock solution of the sample containing the carbonyl compounds of interest.

  • In a clean vial, mix a known volume of the sample solution with an excess of the this compound solution. A 2 to 10-fold molar excess of the derivatizing agent is a good starting point.

  • Add a catalytic amount of acetic acid (e.g., a few drops) to the mixture to facilitate the reaction.[4]

  • Cap the vial and heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • The derivatized sample is now ready for analysis by HPLC or another suitable method.

derivatization_workflow cluster_prep Sample and Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis prep_sample Dissolve sample in a suitable solvent mix Mix sample and derivatizing agent prep_sample->mix prep_reagent Prepare this compound solution with catalyst prep_reagent->mix heat Heat at controlled temperature and time mix->heat cool Cool to room temperature heat->cool analyze Analyze by HPLC-UV cool->analyze

Caption: Workflow for the derivatization of carbonyl compounds.

Protocol 3: General Procedure for Quantitative Analysis by HPLC-UV

This proposed HPLC method is based on typical conditions for the analysis of phenylhydrazone derivatives. Method validation (specificity, linearity, accuracy, precision, LOD, LOQ) is essential before use in a regulated environment.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended. For example, start with a 50:50 (v/v) mixture and increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Phenylhydrazones typically have a UV maximum around 320-360 nm. The optimal wavelength should be determined by scanning the UV spectrum of the derivatized analyte.

Procedure:

  • Prepare a series of calibration standards by derivatizing known concentrations of the target carbonyl compound(s) using Protocol 2.

  • Inject the derivatized standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Inject the derivatized sample(s).

  • Identify the peaks of interest based on their retention times compared to the standards.

  • Quantify the amount of each carbonyl compound in the sample by interpolating its peak area from the calibration curve.

analytical_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis derivatize Derivatize Sample (Protocol 2) inject_sample Inject Sample derivatize->inject_sample standards Prepare Calibration Standards inject_std Inject Standards standards->inject_std inject_std->inject_sample calibrate Generate Calibration Curve inject_std->calibrate quantify Quantify Analytes inject_sample->quantify calibrate->quantify

Caption: General workflow for the quantitative analysis of carbonyls.

Method Validation Considerations

As there is limited published data on validated analytical methods using this compound for the quantification of other carbonyls, any developed method must undergo rigorous validation. The following table outlines the key parameters to be assessed. The values provided are for illustrative purposes and represent typical targets for such a method.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for the derivatized analyte should be well-resolved from other components in the sample matrix.
Linearity (r²) ≥ 0.995 over the desired concentration range.
Accuracy (% Recovery) Typically between 80% and 120% for spiked samples at different concentrations.
Precision (% RSD) Repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The lowest point on the calibration curve.

Conclusion

This compound offers a potential alternative to more common derivatizing agents for the analysis of carbonyl compounds. The synthesis of the reagent is straightforward, and the general principles for derivatization and subsequent HPLC-UV analysis are well understood. However, the lack of extensive, published, validated methods necessitates that researchers and drug development professionals who wish to employ this reagent perform thorough in-house method development and validation to ensure the accuracy and reliability of their results. The protocols and information provided herein serve as a comprehensive starting point for such endeavors.

References

Application Notes & Protocols: Synthesis of Antimicrobial Agents from Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antimicrobial evaluation of agents derived from acetone (B3395972) phenylhydrazone. Phenylhydrazones, a class of organic compounds formed by the condensation of phenylhydrazine (B124118) with ketones or aldehydes, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. This document outlines the synthesis of acetone phenylhydrazone and its subsequent evaluation as a potential antimicrobial agent, offering a foundation for further research and development in this area.

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between phenylhydrazine and acetone, typically catalyzed by an acid.[1][2] This reaction yields a yellow, oily product.[1][2]

Reaction Scheme:

Phenylhydrazine reacts with acetone to form this compound.[3]

Table 1: Synthesis and Properties of this compound

Compound NameMolecular FormulaStarting MaterialsCatalyst% YieldPhysical AppearanceReference
This compound (A1)C₉H₁₂N₂Phenylhydrazine, AcetoneAcetic Acid87%Yellow Oily Product[1][2]
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described by Okhifo et al. (2019).[1][2]

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Diethyl Ether

  • Anhydrous Potassium Carbonate

  • Boiling tube

  • Desiccator

  • Rotary evaporator (optional)

Procedure:

  • In a boiling tube, dissolve 1.0 g (0.00925 mol) of phenylhydrazine in 2 mL of acetic acid.

  • Dilute the solution with 2 mL of distilled water.

  • To this solution, add 0.678 mL (0.536 g; 0.00924 mol) of acetone.

  • Swirl the mixture for 5 minutes to initiate the reaction.

  • A yellow oily product will separate out upon completion of the reaction.

  • Extract the product using 10 mL of diethyl ether.

  • Remove the diethyl ether under vacuum using a rotary evaporator or by gentle evaporation in a fume hood.

  • Dry the resulting oily product over anhydrous potassium carbonate in a desiccator to yield the final product (1.19 g, 87% yield).[1][2]

Antimicrobial Activity Evaluation

The antimicrobial properties of synthesized this compound can be assessed using standard microbiological techniques, such as the disc diffusion method to determine the zone of inhibition and broth dilution to determine the Minimum Inhibitory Concentration (MIC).[1][2]

Data Presentation: Antimicrobial Activity of this compound (A1)

The following table summarizes the reported antimicrobial activity of this compound against various microbial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (A1)

MicroorganismTypeMIC (µg/mL)Reference
Escherichia coliGram-negative Bacteria125[1][2][4]
Staphylococcus aureusGram-positive Bacteria125[1][2][4][5]
Salmonella typhiGram-negative Bacteria125[1][2][4]

Note: The synthesized compounds generally exhibited weak antibacterial activity compared to the standard drug, ciprofloxacin (B1669076) (10 µg/ml).[1][2][4]

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocols for the disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are based on standard procedures.[1][2]

Materials:

  • Synthesized this compound

  • Bacterial and fungal strains

  • Müeller-Hinton agar (B569324) (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Dimethylsulfoxide (DMSO)

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes

  • Incubator

Protocol 2.1: Disc Diffusion Method

  • Prepare Müeller-Hinton agar by dissolving 28 g in 1 liter of distilled water and autoclaving at 121°C for 15 minutes.

  • Cool the agar to 45°C and pour approximately 30 mL into sterile Petri dishes.

  • Allow the agar to solidify and then inoculate the plates with a standardized suspension of the test microorganism.

  • Prepare different concentrations of the synthesized this compound in DMSO.

  • Impregnate sterile 6 mm filter paper discs with the prepared solutions of the compound.

  • Place the impregnated discs onto the surface of the inoculated agar plates.

  • Use a standard antibiotic disc as a positive control and a DMSO-impregnated disc as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters.

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a series of two-fold dilutions of the this compound in a suitable broth medium in test tubes.

  • Inoculate each tube with a standardized suspension of the test microorganism.

  • Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).

  • Incubate the tubes under the same conditions as the disc diffusion assay.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]

Visualized Workflows

The following diagrams illustrate the synthesis and antimicrobial testing workflows.

Synthesis_Workflow A Phenylhydrazine + Acetone + Acetic Acid B Reaction Mixture (Swirl for 5 min) A->B Mixing C Separation of Yellow Oily Product B->C Reaction D Extraction with Diethyl Ether C->D Isolation E Drying of Extract (Anhydrous K2CO3) D->E Purification F This compound (Final Product) E->F Final Step

Caption: Synthesis workflow for this compound.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Synthesized Acetone Phenylhydrazone D Disc Diffusion Assay A->D E MIC Determination A->E B Microbial Cultures (Bacteria/Fungi) B->D B->E C Agar Plate Preparation (Müeller-Hinton/SDA) C->D F Measure Zone of Inhibition (mm) D->F G Determine Lowest Inhibitory Concentration E->G

Caption: Workflow for antimicrobial activity testing.

References

experimental procedure for the condensation of acetone and phenylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of Acetone (B3395972) Phenylhydrazone

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the synthesis of acetone phenylhydrazone via the condensation reaction of acetone and phenylhydrazine (B124118). Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, and they serve as important intermediates in various synthetic pathways, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis.[1] The formation of this compound is a classic example of a nucleophilic addition-elimination reaction, where the nucleophilic nitrogen of phenylhydrazine attacks the electrophilic carbonyl carbon of acetone.[1][2] This protocol outlines the procedure, characterization data, and reaction mechanism for researchers requiring a reliable method for synthesizing this compound.

Reaction Scheme

The overall balanced chemical equation for the condensation of acetone with phenylhydrazine is as follows:[3]

CH₃COCH₃ + C₆H₅NHNH₂ → (CH₃)₂C=N-NH-C₆H₅ + H₂O (Acetone + Phenylhydrazine → this compound + Water)

Characterization and Quantitative Data

The following table summarizes the physical properties and characterization data for the synthesized this compound.

PropertyValueReference(s)
Chemical Formula C₉H₁₂N₂[4][5]
Molecular Weight 148.21 g/mol [4]
Physical Appearance Yellow oily liquid or crystalline solid[1][6][7]
Yield 85-94% (typical), up to "almost theoretical"[1][8]
Melting Point 42 °C[9][10]
Boiling Point 226.3 °C @ 760 mmHg; 165 °C @ 91 mmHg[5][8][9]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water[1][7]
FT-IR (cm⁻¹) Peaks ~3329 (N-H stretch), ~1614 (C=N stretch), ~2878 (C-H stretch)[6][11]
¹³C NMR Data available in literature, typically run in CDCl₃[12]

Experimental Protocol

This protocol is synthesized from established procedures.[6][8]

Materials:

  • Phenylhydrazine (C₆H₅NHNH₂)

  • Acetone (CH₃COCH₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water (H₂O)

Equipment:

  • Round-bottom flask or boiling tube

  • Magnetic stirrer and stir bar (optional)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator or distillation apparatus for reduced pressure distillation

  • Desiccator

Procedure:

  • Reaction Setup: In a boiling tube or flask, combine phenylhydrazine (1.0 g, 9.24 mmol) with glacial acetic acid (0.92 mL).[6]

  • Dilution: Dilute the mixture with 1.0 mL of distilled water.[6]

  • Addition of Acetone: To this solution, add acetone (0.68 mL, 9.24 mmol) stoichiometrically.[6]

  • Reaction: Swirl the mixture for approximately 5 minutes. The reaction is often exothermic and an oily product should begin to separate.[6] For a more complete reaction, the mixture can be stirred for 30 minutes at room temperature, followed by gentle heating to about 40°C for up to 2 hours.[1]

  • Extraction (Workup): Transfer the reaction mixture to a separatory funnel. Extract the oily product from the aqueous layer using diethyl ether (2 x 10 mL).[6][8]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as potassium carbonate or sodium sulfate.[6][8]

  • Solvent Removal: Decant or filter the dried ether solution and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound as a yellow oil.[6] A yield of approximately 1.19 g (87%) can be expected.[6]

  • Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure. Collect the fraction boiling at approximately 165°C/91 mmHg.[8]

  • Storage: Store the final product in a desiccator over a drying agent, as it can be somewhat unstable and sensitive to moisture.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_start Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product reagent1 Phenylhydrazine mix Combine Reagents reagent1->mix reagent2 Acetone reagent2->mix reagent3 Acetic Acid / Water reagent3->mix react Stir & Gently Warm (~5 min - 2 hr) mix->react extract Extract with Diethyl Ether react->extract dry Dry Organic Layer (e.g., K2CO3) extract->dry evap Remove Solvent (Rotary Evaporator) dry->evap distill Purify via Vacuum Distillation (Optional) evap->distill product This compound (Yellow Oil) evap->product Crude Product distill->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The condensation proceeds via a two-step nucleophilic addition-elimination pathway.

G r1 Acetone + Phenylhydrazine inter Carbinolamine Intermediate r1->inter 1. Nucleophilic Attack (N on C=O) p1 This compound inter->p1 2. Dehydration (-H₂O) p2 Water (H₂O) inter->p2

Caption: Mechanism of this compound formation.

References

The Role of Acetone Phenylhydrazone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetone (B3395972) phenylhydrazone is a versatile and cost-effective chemical intermediate with significant applications in the synthesis of various pharmaceutical building blocks. Its primary role lies in its utility as a precursor for the construction of key heterocyclic scaffolds, most notably indole (B1671886) and pyrazole (B372694) ring systems. These structural motifs are present in a wide array of bioactive molecules and approved pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of acetone phenylhydrazone in the synthesis of these important pharmaceutical intermediates.

Introduction

Phenylhydrazones, formed by the condensation of phenylhydrazine (B124118) with aldehydes or ketones, are crucial intermediates in organic synthesis. This compound, specifically, serves as a readily available and reactive starting material.[1][2][3] Its principal application is in the Fischer indole synthesis, a robust and widely used method for preparing indole derivatives.[4][5] The indole core is a privileged structure in medicinal chemistry, found in numerous drugs, including antimigraine agents of the triptan class.[4] Additionally, this compound and its derivatives can be employed in the synthesis of pyrazole-containing compounds, another important class of pharmacologically active heterocycles.[6][7] These notes will detail the synthetic procedures, reaction mechanisms, and quantitative data associated with these transformations.

Application I: Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and indispensable reaction in medicinal chemistry for the preparation of indole derivatives from arylhydrazones.[8]

Principle and Mechanism

The reaction proceeds by heating the phenylhydrazone with a Brønsted or Lewis acid catalyst.[4] The mechanism involves the initial formation of the phenylhydrazone, which then tautomerizes to an enamine.[4][7] Subsequent acid-catalyzed protonation is followed by a[1][1]-sigmatropic rearrangement to form a di-imine intermediate. Aromatization and cyclization, followed by the elimination of ammonia, yield the final indole product.[4][7]

Fischer_Indole_Synthesis cluster_start Reactants Phenylhydrazine Phenylhydrazine Acetone_Phenylhydrazone This compound Phenylhydrazine->Acetone_Phenylhydrazone Condensation Acetone Acetone Acetone->Acetone_Phenylhydrazone Enamine Enamine Tautomer Acetone_Phenylhydrazone->Enamine Tautomerization Protonation Protonation Enamine->Protonation H+ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Di_imine Di-imine Intermediate Rearrangement->Di_imine Cyclization Cyclization & Aromatization Di_imine->Cyclization Ammonia_Elimination Elimination of NH3 Cyclization->Ammonia_Elimination Indole_Product 2-Methylindole Ammonia_Elimination->Indole_Product

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocols

Protocol 2.2.1: One-Pot Synthesis of 2-Methylindole from Phenylhydrazine and Acetone

This protocol describes a one-pot reaction where the this compound is formed in situ and then cyclized to 2-methylindole.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 mmol) and acetone (1.2 mmol) in absolute ethanol (10 mL).

  • Add the acid catalyst (e.g., a catalytic amount of Lewis acid or a stoichiometric amount of a Brønsted acid).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of this compound.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times are typically around 1 hour.[6]

  • Upon completion, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off and wash with ethyl acetate (30 mL).

  • If a soluble catalyst was used, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-methylindole.

Data Presentation

Table 1: Synthesis of Indole Derivatives using Phenylhydrazones

Phenylhydrazone PrecursorCarbonyl CompoundCatalystSolventReaction Time (hr)Yield (%)Reference
PhenylhydrazineAcetoneLewis AcidEthanol179.48[6]
PhenylhydrazineAcetophenonePolyphosphoric Acid---[5]
PhenylhydrazineCyclohexanoneGlacial Acetic AcidGlacial Acetic Acid0.550[2]
Substituted PhenylhydrazinesVarious KetonesSolid AcidEthanol170-88[6]

Experimental Workflow

Experimental_Workflow_Fischer_Indole Start Start Reactants Mix Phenylhydrazine, Acetone, and Catalyst in Solvent Start->Reactants Reaction Stir and Reflux (Monitor by TLC) Reactants->Reaction Workup Cool, Filter/Concentrate, and Extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Indole Derivative Purification->Product

Caption: General Experimental Workflow for Fischer Indole Synthesis.

Application II: Synthesis of Pyrazole Derivatives

Phenylhydrazones are also valuable precursors for the synthesis of pyrazole derivatives, which are found in many pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties.

Principle and Mechanism

Pyrazoles can be synthesized through the condensation of a phenylhydrazone with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction involves the formation of an intermediate which then undergoes cyclization and dehydration to yield the pyrazole ring.

Pyrazole_Synthesis cluster_reactants Reactants Phenylhydrazone This compound Condensation Condensation Phenylhydrazone->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Pyrazole_Product Substituted Pyrazole Cyclization->Pyrazole_Product

Caption: General Scheme for Pyrazole Synthesis.

Experimental Protocols

Protocol 3.2.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a pyrazole from a phenylhydrazone and a 1,3-dicarbonyl compound.

Materials:

  • This compound (or other substituted phenylhydrazone)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol.

  • Add the phenylhydrazine hydrochloride (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture at reflux for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture over crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Data Presentation

Table 2: Synthesis of Phenylhydrazones

PhenylhydrazineCarbonyl CompoundSolventReaction TimeYield (%)Reference
PhenylhydrazineAcetoneAcetic acid/Water5 min87[8][9][10]
PhenylhydrazineAcetophenoneAcetic acid/Water10 min89[8][9]
PhenylhydrazineAcetylacetoneAcetic acid5 min81[8][9]
PhenylhydrazineCyclohexanoneAcetic acid8 min94[8][9]

Conclusion

This compound is a readily accessible and highly valuable intermediate in the synthesis of pharmaceutical compounds. Its primary utility in the Fischer indole synthesis allows for the efficient construction of the indole nucleus, a core component of numerous drugs. Furthermore, its application in the synthesis of pyrazole derivatives highlights its versatility in accessing diverse heterocyclic systems of medicinal importance. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Investigating the Biological Activity of Acetone Phenylhydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of acetone (B3395972) phenylhydrazone and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. Detailed protocols for key experiments are provided to facilitate further research and development in this area.

Introduction

Phenylhydrazones are a class of organic compounds characterized by the C=N-NH-Ph functional group. They are readily synthesized through the condensation reaction of phenylhydrazine (B124118) with aldehydes or ketones. Acetone phenylhydrazone and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines their synthesis and summarizes their known biological effects, providing standardized protocols for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its simple derivatives is a straightforward process involving the condensation of phenylhydrazine with the corresponding ketone.

General Synthesis Protocol

This protocol describes the synthesis of this compound. The same general procedure can be adapted for other simple ketones.

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Distilled Water

  • Diethyl Ether

  • Anhydrous Potassium Carbonate

  • Standard laboratory glassware

Procedure:

  • In a boiling tube, dissolve 1.0 g of phenylhydrazine in 2 mL of glacial acetic acid.

  • Dilute the solution with 2 mL of distilled water.

  • To this solution, add a stoichiometric amount of acetone (approximately 0.68 mL) and swirl the mixture for 5 minutes.

  • A yellow oily product of this compound will separate out.

  • Extract the product with 10 mL of diethyl ether.

  • Separate the ether layer and dry it over anhydrous potassium carbonate.

  • Remove the diethyl ether under vacuum to obtain the final product. The yield is typically high, around 87%.[1]

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound and related derivatives has been evaluated using the disc diffusion method to determine the Minimum Inhibitory Concentration (MIC).

CompoundEscherichia coli (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Salmonella typhi (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
This compound125125125Resistant
Acetophenone Phenylhydrazone500500-250
Cyclohexanone Phenylhydrazone250Resistant-250
Ciprofloxacin (Standard)10101010

Data sourced from a study by Okhifo et al.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds can be determined using the agar (B569324) well diffusion method.

Materials:

  • Synthesized phenylhydrazone compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Agar (MHA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

  • Once the agar has solidified, prepare a bacterial inoculum and swab the entire surface of the agar plates.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare different concentrations of the test compounds in DMSO.

  • Add a defined volume (e.g., 100 µL) of each compound concentration into the wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_assay Antimicrobial Assay s1 React Phenylhydrazine with Ketone s2 Purification s1->s2 a2 Create Wells & Add Test Compounds s2->a2 Synthesized Compound a1 Prepare Bacterial Inoculum & Agar Plates a1->a2 a3 Incubate Plates a2->a3 a4 Measure Zone of Inhibition & Determine MIC a3->a4

Workflow for antimicrobial screening of phenylhydrazone derivatives.

Anticancer Activity

While specific data for this compound is limited, various other phenylhydrazone derivatives have shown promising anticancer activities against several human cancer cell lines.

Quantitative Anticancer Data (Representative)

The following table summarizes the IC50 values of some phenylhydrazone derivatives against different cancer cell lines, as determined by the MTT assay.

Compound DerivativeCancer Cell LineIC50 (µM)Reference
(E)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)-N'-(4-chlorobenzylidene)acetohydrazide--A study on N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives showed anti-inflammatory and antinociceptive properties.[2]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1, IGR392.5 - 20.2These compounds were selective against prostate cancer and melanoma cell lines.[3][4]
Salicylaldehyde benzoylhydrazone dimethoxy derivativesLeukemic cellsLow µM/nMThese derivatives exhibited potent activity against leukemic cell lines with no toxicity to normal cells.[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • Test compounds (phenylhydrazone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]

  • Shake the plate for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Phenylhydrazone derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit inflammatory mediators.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of phenylhydrazone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as Cyclooxygenase-2 (COX-2) and the production of Tumor Necrosis Factor-alpha (TNF-α).

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_inhibition Inhibition by Phenylhydrazones Stimulus e.g., Carrageenan TNFa TNF-α Production Stimulus->TNFa COX2 COX-2 Expression Stimulus->COX2 TNFa->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation Inhibitor Phenylhydrazone Derivatives Inhibitor->TNFa Inhibition Inhibitor->COX2 Inhibition

Potential anti-inflammatory mechanism of phenylhydrazone derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[2][11][12][13][14][15]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% solution in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (different doses of the compound).

  • Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. Their demonstrated antimicrobial, and the potential anticancer and anti-inflammatory activities of the broader phenylhydrazone class, warrant further investigation. The protocols and data presented here provide a foundation for researchers to explore the full potential of these compounds in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis of 2-Methylindole from Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Fischer indole (B1671886) synthesis of 2-methylindole (B41428) from acetone (B3395972) phenylhydrazone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete hydrazone formation.Ensure phenylhydrazine (B124118) is the limiting reagent. The reaction between phenylhydrazine and acetone is exothermic. Allow the mixture to react completely, heating on a water bath if necessary. Test for excess phenylhydrazine with Fehling's solution; if the solution is reduced, add more acetone.[1]
Ineffective catalyst.Zinc chloride is a common and effective catalyst.[1][2][3] Ensure it is anhydrous, as moisture can inhibit the reaction. Polyphosphoric acid (PPA) or Brønsted acids like sulfuric acid are also viable alternatives.[4]
Suboptimal reaction temperature.The cyclization step typically requires high temperatures. For the reaction with zinc chloride, heating to 180°C is recommended.[1][2][5] Monitor the reaction closely, as overheating can lead to decomposition and tar formation.
Premature termination of the reaction.The reaction is often complete when the color of the mixture darkens and the evolution of vapors ceases.[1] Allow the reaction to proceed until these visual cues are observed.
Formation of Dark Tar or Polymeric Byproducts Excessive heating or prolonged reaction time.Carefully control the reaction temperature and time. Once the reaction is complete, as indicated by color change and cessation of vapor evolution, promptly begin the workup procedure.[1]
Use of a strong acid catalyst.While strong acids can be effective, they can also promote side reactions. Consider using a milder catalyst or optimizing the amount of catalyst used.
Difficulty in Product Isolation Incomplete precipitation of the product.After the reaction, the product can be distilled with steam after acidification with hydrochloric acid.[1] The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling.
Product remains dissolved in the workup solution.Extract the aqueous workup mixture with a suitable organic solvent such as ether.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis for acetone phenylhydrazone?

A1: The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine and acetone react to form this compound.[4]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3]

  • [2][2]-Sigmatropic Rearrangement: A protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, breaking the N-N bond.[3][6]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

  • Ammonia (B1221849) Elimination: The final step involves the elimination of ammonia to form the stable 2-methylindole ring.[3]

Q2: Can I perform this synthesis as a one-pot reaction?

A2: Yes, a one-pot synthesis is a viable and efficient method. This approach involves mixing phenylhydrazine, acetone, and a catalyst (often a solid acid resin) in a suitable solvent like ethanol (B145695) and stirring for a set time, typically around one hour.[7] This method can yield excellent results, with reported yields between 70-88%.[7]

Q3: What are the critical safety precautions for this reaction?

A3: Phenylhydrazine is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, preferably within a fume hood. The reaction is exothermic and can become vigorous, especially during the initial mixing of reactants and the heating of the cyclization step.[1]

Q4: How can I monitor the progress of the reaction?

A4: For the initial hydrazone formation, the presence of excess phenylhydrazine can be checked using Fehling's solution.[1] During the cyclization, the reaction can be monitored visually by the darkening of the reaction mixture and the cessation of vapor evolution.[1] Thin-layer chromatography (TLC) can also be used to monitor the disappearance of starting materials and the appearance of the product.[7]

Data on Reaction Conditions

The following table summarizes different reported conditions for the synthesis of 2-methylindole.

Parameter Method 1 Method 2 Method 3 (One-Pot)
Catalyst Anhydrous Zinc ChlorideAnhydrous Zinc ChlorideSolid Acid Resin
Reactant Ratio (Phenylhydrazine:Acetone) 1 : 1.2 (approx.)1 : 1.51.2 : 1
Solvent None for cyclizationNone for cyclizationEthanol
Temperature 180°C180°CNot specified (stirring)
Reaction Time Minutes15-20 minutes (hydrazone), then until color change1 hour
Reported Yield 55%Not specified70-88% (79.48% for 2-methylindole)
Reference [1][2][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylindole using Zinc Chloride

This protocol is based on a well-established method for the synthesis of 2-methylindole.[1]

Materials:

  • Phenylhydrazine (30 g)

  • Acetone (18 g, with additional available)

  • Anhydrous Zinc Chloride (200 g)

  • Hot water

  • Hydrochloric acid

Procedure:

  • Hydrazone Formation:

    • In a suitable container, mix 30 g of phenylhydrazine with 18 g of acetone. The mixture will become warm, and water will separate.

    • Heat the mixture on a water bath for 15 minutes.

    • Periodically test a small portion of the mixture with Fehling's solution. If the solution is reduced, it indicates an excess of phenylhydrazine. Add more acetone incrementally until the reducing action almost ceases.

    • Transfer the crude this compound oil to a large copper crucible and heat on a water bath for 30 minutes to remove excess acetone.

  • Cyclization:

    • Add 200 g of dry zinc chloride to the crude hydrazone and stir frequently while heating on a water bath.

    • Transfer the crucible to an oil bath and heat to 180°C.

    • The reaction is complete in a few minutes, indicated by the mass acquiring a dark color and the evolution of vapors. Immediately remove the crucible from the heat and stir.

  • Workup and Purification:

    • Treat the dark, fused mass with 3.5 times its weight of hot water.

    • Acidify the mixture with a small amount of hydrochloric acid and perform a steam distillation.

    • The 2-methylindole will distill as a pale yellow oil that solidifies on cooling.

    • Filter the solid product, melt it to remove water, and then distill for further purification. The expected yield is approximately 55%.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Reactants Phenylhydrazine + Acetone Hydrazone This compound Reactants->Hydrazone Condensation (-H₂O) Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization (Acid Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Product Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Aromatization & Cyclization Product 2-Methylindole Cyclized->Product Elimination of NH₃

Caption: Reaction mechanism for the Fischer indole synthesis of 2-methylindole.

Experimental Workflow for 2-Methylindole Synthesis

Experimental_Workflow Start Start Mix Mix Phenylhydrazine and Acetone Start->Mix Heat1 Heat on Water Bath (15 min) Mix->Heat1 Test Test with Fehling's Solution Heat1->Test Add_Acetone Add More Acetone Test->Add_Acetone Positive Add_ZnCl2 Add Anhydrous ZnCl₂ Test->Add_ZnCl2 Negative Add_Acetone->Heat1 Heat2 Heat in Oil Bath (180°C) Add_ZnCl2->Heat2 Workup Workup: Add H₂O and HCl Heat2->Workup Distill Steam Distillation Workup->Distill Isolate Isolate and Purify 2-Methylindole Distill->Isolate End End Isolate->End

Caption: General experimental workflow for the synthesis of 2-methylindole.

References

troubleshooting common problems in the synthesis of acetone phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of acetone (B3395972) phenylhydrazone.

Troubleshooting Common Problems

This section addresses specific issues that may arise during the synthesis of acetone phenylhydrazone, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Product Yield - Incomplete reaction.- Ensure stoichiometric amounts of acetone and phenylhydrazine (B124118) are used.[1] - Gently heat the reaction mixture to around 40°C to facilitate hydrazone formation.[1] - Consider using a protic solvent like ethanol (B145695) to improve reaction homogeneity.[1][2] - The addition of a catalytic amount of acetic acid can increase the reaction rate.[2][3][4]
- Sub-optimal reaction time or temperature.- Stir the reaction mixture at room temperature for about 30 minutes before gentle heating for approximately 2 hours.[1] - Avoid excessive heating (above 40°C) to minimize the formation of byproducts.[1]
- Loss of product during workup.- If extracting with an organic solvent like diethyl ether, ensure complete separation of the layers.[3][5] - When purifying by distillation, carefully control the pressure and temperature to collect the correct fraction (b.p. 165°C/91 mm).[3]
Product Discoloration (Yellow to Brown/Reddish-Brown) - Air oxidation of the phenylhydrazone.- After synthesis, store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
- Presence of impurities or residual acid.- Ensure the starting phenylhydrazine is not decomposed (indicated by a change in color).[6] - Thoroughly wash the product to remove any residual acid catalyst, which can promote decomposition.[6] - Purify the product by recrystallization, distillation, or extraction to remove impurities.[3][5]
- Inherent instability of the compound.- Use the synthesized this compound for subsequent reactions as soon as possible, as it can be unstable over time.[6]
Oily Product Instead of Crystals - this compound is naturally an oily liquid at room temperature.[1][5]- This is the expected physical state of the product. If a solid derivative is required for characterization, consider reacting it with other reagents.
- Presence of solvent or unreacted starting materials.- Ensure complete removal of the extraction solvent (e.g., diethyl ether) under vacuum.[5] - Dry the product over an anhydrous drying agent like potassium carbonate.[3][5]
Formation of Side Products - Enolization or oxidation of acetone.- Maintain a gentle heating temperature (≤40°C) during the reaction.[1]
- Further reaction of the product.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to side reactions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis involves a condensation reaction between acetone and phenylhydrazine, typically in the presence of an acid catalyst, to form this compound and water.[1][4][7]

Q2: What is the expected yield for this synthesis?

A2: Reported yields for the synthesis of this compound are typically in the range of 85-94%.[1][5]

Q3: My final product is a yellow oil. Is this normal?

A3: Yes, this compound is typically a yellow oily liquid.[1][5]

Q4: How can I purify the synthesized this compound?

A4: Common purification methods include extraction with a solvent like diethyl ether, followed by drying over an anhydrous salt (e.g., potassium carbonate), and distillation under reduced pressure.[3][5]

Q5: The color of my product is turning dark brown over time. What should I do?

A5: This discoloration is likely due to air oxidation and decomposition.[6] To minimize this, store the purified product under an inert atmosphere (like nitrogen or argon) and in a cool, dark place.[6] It is also recommended to use the product as soon as possible after synthesis.[6]

Q6: What is the role of acetic acid in this reaction?

A6: Acetic acid acts as a catalyst to facilitate the condensation reaction between acetone and phenylhydrazine.[2][3][4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on established procedures for the synthesis of this compound.[3][5]

Materials:

  • Phenylhydrazine (10.8 g)

  • Glacial Acetic Acid (10 mL)

  • Acetone (5.8 g)

  • Water (10 mL)

  • Diethyl ether

  • Anhydrous potassium carbonate

Procedure:

  • In a suitable reaction vessel, mix 10.8 g of phenylhydrazine with 10 mL of glacial acetic acid.

  • Dilute the solution with 10 mL of water.

  • To this mixture, add 5.8 g of acetone and stir.

  • The this compound will begin to separate as an oily layer.

  • Extract the product from the reaction mixture using diethyl ether.

  • Separate the ether layer and dry it over anhydrous potassium carbonate.

  • Remove the diethyl ether by distillation.

  • Purify the resulting oil by distillation under reduced pressure, collecting the fraction at 165°C/91 mm.

  • For further drying, the product can be placed in a vacuum desiccator over sulfuric acid for a short period.[3]

Quantitative Data Summary

The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound.

ParameterConditionsYield (%)Reference
SolventEthanol/Water87-94[1]
Temperature40°C87[1]
Reaction Time2 hours94[1]
Molar Ratio (Acetone:Phenylhydrazine)1:189[1]
Acetic Acid Catalysis-~87[5]

Visualizations

Experimental Workflow

G cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Workup and Purification reactants Mix Phenylhydrazine and Glacial Acetic Acid dilution Dilute with Water reactants->dilution addition Add Acetone and Stir dilution->addition separation Product Separates as Oily Layer addition->separation extraction Extract with Diethyl Ether separation->extraction drying Dry Ether Layer over Anhydrous K2CO3 extraction->drying evaporation Remove Diethyl Ether drying->evaporation distillation Distill under Reduced Pressure evaporation->distillation product This compound (Final Product) distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_product Product acetone Acetone (Electrophile) attack Nucleophilic Attack of Amine on Carbonyl Carbon acetone->attack phenylhydrazine Phenylhydrazine (Nucleophile) phenylhydrazine->attack intermediate Formation of a Tetrahedral Intermediate attack->intermediate proton_transfer Proton Transfer intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination hydrazone This compound elimination->hydrazone

References

preventing the formation of impurities in acetone phenylhydrazone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetone (B3395972) phenylhydrazone reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an acetone phenylhydrazone reaction?

A1: The primary impurities encountered during the synthesis of this compound are:

  • 2-Methylindole (B41428): Formed via the Fischer indole (B1671886) synthesis, which is an acid-catalyzed intramolecular cyclization of the this compound product. This is often the most significant impurity, especially when the reaction is heated in the presence of acid.[1][2]

  • Acetone Azine: This impurity arises from the reaction of this compound with another molecule of acetone, or from the reaction of two molecules of acetone with one molecule of hydrazine (B178648).[3][4]

  • Unreacted Starting Materials: Residual acetone and phenylhydrazine (B124118) can remain in the product mixture.

  • Hydrolysis Products: this compound can hydrolyze back to acetone and phenylhydrazine, particularly in the presence of water and acid.[3]

  • Oxidation Products: Phenylhydrazine and the this compound product are susceptible to oxidation, which can lead to the formation of colored impurities and degradation.[5] Aniline has been identified as a potential impurity in phenylhydrazine, which can lead to the formation of corresponding imines.[6]

Q2: How can I minimize the formation of 2-methylindole?

A2: To minimize the formation of 2-methylindole, it is crucial to control the reaction temperature and acidity. The Fischer indole synthesis is favored by strong acids and high temperatures.[1][7] Therefore, using a mild acid catalyst (e.g., acetic acid) and maintaining a low reaction temperature (e.g., room temperature or slightly above) will significantly reduce the formation of this byproduct. A one-pot synthesis of 2-methylindole from phenylhydrazine and acetone using a Lewis acid catalyst in ethanol (B145695) has been reported with yields of 70-88%, highlighting the conditions that favor indole formation.[2]

Q3: What is the optimal pH for the this compound reaction?

A3: The reaction is typically acid-catalyzed. A mildly acidic environment is generally optimal to facilitate the nucleophilic attack of the hydrazine on the protonated carbonyl group of acetone. However, a pH that is too low will protonate the phenylhydrazine, rendering it non-nucleophilic and halting the reaction. While a specific optimal pH range for this exact reaction is not extensively documented in the provided results, analogous hydrazone formations suggest a balance is necessary.

Q4: My this compound product is discolored (yellow/brown). What is the cause and how can I prevent it?

A4: Discoloration is often a sign of oxidation of either the phenylhydrazine starting material or the this compound product.[5] Phenylhydrazine is notoriously unstable and can decompose in the presence of air, leading to colored impurities.[5] To prevent this:

  • Use freshly distilled or high-purity phenylhydrazine.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Store the final product under an inert atmosphere and in the dark.

Q5: How can I remove the impurities from my this compound product?

A5: Purification can be achieved through several methods:

  • Crystallization: This is a common method for purifying solid hydrazones. The choice of solvent is critical. Common solvent systems for recrystallization include ethanol, hexane (B92381)/ethyl acetate, and hexane/THF.[8][9] For oily products, trituration with a non-polar solvent like cold pentane (B18724) may induce solidification.[6]

  • Distillation: For liquid hydrazones, vacuum distillation can be an effective purification method.

  • Chromatography: Column chromatography can be used to separate the product from impurities, although it may be more laborious for large-scale purifications.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase the reaction time or use a slight excess of one of the reactants.
Hydrolysis of the product.Ensure anhydrous conditions and minimize the amount of water in the reaction mixture.
Sub-optimal pH.Use a catalytic amount of a weak acid like acetic acid.
High levels of 2-methylindole impurity Reaction temperature is too high.Maintain a lower reaction temperature (e.g., room temperature or gentle warming).
Acid catalyst is too strong or concentration is too high.Use a weaker acid catalyst (e.g., acetic acid) or reduce the catalyst loading.
Presence of acetone azine impurity Incorrect stoichiometry.Use a 1:1 molar ratio of acetone to phenylhydrazine. Adding the acetone dropwise to the phenylhydrazine solution can help.
Product is an oil and difficult to handle/purify Product may be impure.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or triturating with a non-polar solvent like cold hexane.
TLC shows multiple spots Presence of multiple impurities.Refer to the FAQ on common impurities and adjust reaction conditions accordingly. Use an appropriate solvent system for TLC to achieve good separation (see Experimental Protocols section).

Quantitative Data Summary

While specific quantitative data for the formation of all impurities under varying conditions is not extensively available in the searched literature, the following table summarizes the reported yields for the formation of 2-methylindole, a major impurity, under specific conditions. This highlights the conditions that favor the formation of this byproduct.

Reactants Catalyst/Conditions Product Yield Reference
Phenylhydrazine, AcetoneZinc chloride, 180°C2-Methylindole55%[1]
Phenylhydrazine, AcetoneSolid acid, ethanol, stirring2-Methylindole79.48%[2]
Phenylhydrazine, Various ketonesSolid acid, ethanol, stirringVarious indoles70-88%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Impurities

This protocol is designed to favor the formation of this compound while minimizing the formation of 2-methylindole.

Materials:

  • Phenylhydrazine (freshly distilled, high purity)

  • Acetone (reagent grade)

  • Glacial acetic acid

  • Ethanol

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve phenylhydrazine (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Slowly add acetone (1 equivalent) dropwise to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (see Protocol 3). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • To the resulting oil or solid, add cold hexane and stir to induce crystallization or wash the solid.

  • Collect the solid product by filtration and wash with a small amount of cold hexane.

  • Dry the product under vacuum.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Slowly add water dropwise to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: Thin Layer Chromatography (TLC) for Reaction Monitoring

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Toluene (B28343):Acetone mixture)

  • UV lamp (254 nm)

  • Staining solution (e.g., Dinitrophenylhydrazine (DNP) stain for carbonyls, or a general stain like p-anisaldehyde)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. A mixture of toluene and acetone can be a good starting point for separating the components.[10]

  • On the baseline of a TLC plate, spot the phenylhydrazine starting material, the acetone starting material (if it is not too volatile), a co-spot of the starting materials, and the reaction mixture.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp. Phenylhydrazine and this compound should be UV active.

  • Further visualization can be done using a DNP stain, which will react with any remaining acetone to give a colored spot.[11] A general purpose stain like p-anisaldehyde can also be used.[12]

  • The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. The Rf value of the product will be different from the starting materials.

Visualizations

Reaction Pathway for this compound Formation and Impurity Generation

reaction_pathway Acetone Acetone Acetone_Phenylhydrazone This compound (Desired Product) Acetone->Acetone_Phenylhydrazone Condensation (Mild Acid, Low Temp) Azine Acetone Azine (Impurity) Acetone->Azine Side Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Acetone_Phenylhydrazone Condensation (Mild Acid, Low Temp) Methylindole 2-Methylindole (Impurity) Acetone_Phenylhydrazone->Methylindole Fischer Indole Synthesis (Strong Acid, High Temp) Acetone_Phenylhydrazone->Azine Side Reaction Hydrolysis Hydrolysis Products (Acetone + Phenylhydrazine) Acetone_Phenylhydrazone->Hydrolysis Hydrolysis (Water, Acid)

Main reaction and side reactions in this compound synthesis.
Troubleshooting Logic for Impurity Formation

troubleshooting_logic Impurity_Detected Impurity Detected? Methylindole High 2-Methylindole Impurity_Detected->Methylindole Yes Azine High Acetone Azine Impurity_Detected->Azine Yes Discoloration Product Discoloration Impurity_Detected->Discoloration Yes Check_Temp_Acid Check Temperature and Acidity Methylindole->Check_Temp_Acid Check_Stoichiometry Check Stoichiometry Azine->Check_Stoichiometry Check_Reagent_Purity Check Reagent Purity and Atmosphere Discoloration->Check_Reagent_Purity Lower_Temp Lower Temperature Check_Temp_Acid->Lower_Temp Weaker_Acid Use Weaker Acid Check_Temp_Acid->Weaker_Acid Adjust_Ratio Adjust Reactant Ratio (1:1) Check_Stoichiometry->Adjust_Ratio Use_Pure_Reagents Use Fresh/Pure Reagents Check_Reagent_Purity->Use_Pure_Reagents Inert_Atmosphere Use Inert Atmosphere Check_Reagent_Purity->Inert_Atmosphere

A troubleshooting guide for common impurities.

References

Technical Support Center: Scale-Up Synthesis of Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of acetone (B3395972) phenylhydrazone.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of acetone phenylhydrazone synthesis in a question-and-answer format.

Issue 1: Poor or Inconsistent Yields at Larger Scale

  • Question: We achieved a high yield (85-94%) in the lab, but upon scaling up, the yield is significantly lower and inconsistent. What are the likely causes and solutions?

  • Answer: Several factors can contribute to decreased yield during scale-up. The condensation reaction between acetone and phenylhydrazine (B124118) is often acid-catalyzed.[1] At a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in side reactions or incomplete conversion.

    Solutions:

    • Optimize Mixing: Ensure the reactor is equipped with an appropriate agitation system (e.g., overhead stirrer with a suitable impeller design) to maintain a homogeneous reaction mixture.

    • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel to add one reagent to the other over a period. This helps to manage the reaction exotherm and maintain a consistent reaction profile.

    • Solvent Selection: Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the reaction.[2][3] While ethanol can improve homogeneity, using water may simplify the purification process.[1]

    • Catalyst Concentration: Re-evaluate the optimal concentration of the acid catalyst (e.g., glacial acetic acid) for the larger volume. A few drops may be sufficient at the lab scale, but a more calculated amount is necessary for larger batches.[3]

Issue 2: Exothermic Reaction and Temperature Control

  • Question: The reaction becomes highly exothermic at scale, leading to a rapid temperature increase that is difficult to control. How can we manage this?

  • Answer: The reaction between phenylhydrazine and acetone can be exothermic, and on a larger scale, the heat generated can lead to thermal runaway if not properly managed.[4][5] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[4]

    Solutions:

    • Semi-Batch Process: Employ a semi-batch approach where one reactant is added slowly to the other, allowing the cooling system to keep pace with heat generation.[4]

    • Adequate Cooling: Use a reactor with a cooling jacket and a reliable chilling system. An ice bath may be sufficient for lab scale but is inadequate for pilot or industrial scale.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact downstream processing.

Issue 3: Oily Product and Solidification Challenges

  • Question: The this compound product is an oil that is difficult to handle and purify at a large scale. How can we induce solidification or effectively purify the oily product?

  • Answer: this compound is often obtained as a yellow, oily product.[6] Oily products can be challenging to isolate and may contain impurities that inhibit crystallization.

    Solutions:

    • Trituration: Stirring the oily product with a cold, non-polar solvent like n-hexane or pentane (B18724) can sometimes induce solidification.[7]

    • Recrystallization: If trituration fails, consider purification via recrystallization. Ethanol is a common solvent for recrystallizing hydrazones.[7] For oily products, a mixed solvent system (e.g., hexane/ethyl acetate) might be effective.[7]

    • Chromatography: While less common for large-scale production due to cost, column chromatography can be used for purification if high purity is required and other methods fail.

    • Extraction: The oily product can be extracted with a suitable solvent like diethyl ether, followed by removal of the solvent under vacuum.[6]

Issue 4: Product Discoloration

  • Question: The final product is discolored (yellow to reddish-brown), and the color intensifies over time. What causes this, and how can it be prevented or removed?

  • Answer: Phenylhydrazine and its derivatives are susceptible to air oxidation, which can lead to the formation of colored impurities.[8][9] This is often exacerbated at higher temperatures or upon exposure to light.

    Solutions:

    • Inert Atmosphere: Conduct the reaction and subsequent purification steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

    • Temperature Control: Avoid excessive heating during the reaction and purification, as this can accelerate degradation and color formation.[1]

    • Decolorization: If the product is already discolored, it can often be purified by recrystallization, sometimes with the addition of activated carbon to adsorb the colored impurities. Reversed-phase flash chromatography can also be an effective method for color removal.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concern is the handling of phenylhydrazine, which is toxic by ingestion, inhalation, and skin absorption.[11] It is also a suspected carcinogen and mutagen.[11] When exposed to air, especially on a large surface area, it can become red-brown and may ignite spontaneously.[8][9] The reaction itself can be exothermic, posing a risk of thermal runaway if not properly controlled.[4] A thorough risk assessment and adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), are essential.[11]

Q2: What is a typical experimental protocol for a pilot-scale synthesis of this compound?

A2: A detailed experimental protocol for a pilot-scale synthesis is provided in the "Experimental Protocols" section below. This protocol includes considerations for controlled reagent addition, temperature management, and product isolation at a larger scale.

Q3: How can the purity of the final product be assessed at a larger scale?

A3: Purity can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For at-scale production, HPLC and GC are preferred for quantitative analysis of purity and impurity profiles.

Q4: What are the typical yields for the scale-up synthesis of this compound?

A4: While specific scale-up data is limited in the public domain, yields for laboratory-scale synthesis are reported to be in the range of 85-94%.[1][6] With proper process optimization and control, it is expected that similar high yields can be achieved at a larger scale. The table below provides a comparative summary of parameters between lab-scale and a hypothetical pilot-scale synthesis.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters for this compound

ParameterLab-Scale (Typical)Pilot-Scale (Projected)Key Considerations for Scale-Up
Reactant Scale Phenylhydrazine: ~10 gPhenylhydrazine: 1-10 kgProportional increase in all reagents and solvents.
Solvent Volume 20-50 mL20-50 LMaintain appropriate concentration; consider impact on heat transfer and work-up.
Reactor Type Round-bottom flaskJacketed glass or stainless steel reactorNeed for better heat transfer and robust agitation.
Agitation Magnetic stirrerOverhead mechanical stirrer (e.g., anchor, pitched-blade turbine)Ensure homogeneity and prevent localized concentration gradients.
Reagent Addition Manual, often all at onceControlled addition via pump or addition funnelCritical for managing exotherm and ensuring consistent reaction.
Temperature Control Ice bath, heating mantleChiller/heater with jacketed vesselPrecise and responsive temperature control is crucial to prevent runaway reactions.
Reaction Time ~2 hours at 40°C[1]Potentially longer due to slower heating/cooling and addition times.Monitor reaction progress (e.g., by TLC, HPLC) to determine completion.
Work-up/Isolation Manual extraction, evaporationReactor-based extraction, larger-scale filtration/centrifugationRequires specialized equipment for handling larger volumes.
Yield 85-94%[1][6]80-90% (Target)Yield may initially be lower at scale; optimization is key.
Safety Fume hood, standard PPEProcess safety management, dedicated ventilation, advanced PPEIncreased risk due to larger quantities of hazardous materials.

Experimental Protocols

Detailed Methodology for Pilot-Scale Synthesis of this compound

Materials and Equipment:

  • 100 L jacketed glass reactor with an overhead stirrer, temperature probe, and condenser

  • Addition funnel (20 L) or a metering pump

  • Chiller/heater unit connected to the reactor jacket

  • Nitrogen source for inerting the reactor

  • Phenylhydrazine (e.g., 5.4 kg, ~50 mol)

  • Acetone (e.g., 2.9 kg, ~50 mol)

  • Glacial Acetic Acid (e.g., 0.5 L)

  • Ethanol (e.g., 40 L)

  • Diethyl ether (for extraction, as needed)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Rotary evaporator (large scale) or other solvent removal system

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Charge Reactants: Charge the reactor with phenylhydrazine (5.4 kg) and ethanol (20 L). Begin agitation to ensure mixing. Add glacial acetic acid (0.5 L) to the mixture.

  • Temperature Control: Cool the reactor contents to 10-15°C using the chiller.

  • Controlled Addition of Acetone: Dissolve acetone (2.9 kg) in ethanol (20 L) and load this solution into the addition funnel or prepare it for pumping.

  • Slowly add the acetone solution to the reactor over 1-2 hours, maintaining the internal temperature between 15-25°C. The reaction is exothermic, so the addition rate should be adjusted to ensure the cooling system can maintain the desired temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature (around 25°C) for an additional 2-3 hours. Monitor the reaction progress by taking small samples and analyzing them by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 10°C.

    • For an oily product, the solvent can be removed under reduced pressure. The resulting oil can then be purified.

    • Alternatively, if the product is expected to be oily, an extraction can be performed. Add water to the reactor to quench the reaction and dissolve any salts. Extract the product with diethyl ether. Separate the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure to obtain the crude this compound as an oil.

  • Purification:

    • Trituration: Attempt to solidify the oil by stirring with cold n-hexane.

    • Distillation: If the product is thermally stable, it can be purified by vacuum distillation.

    • Recrystallization: If the product solidifies or can be induced to crystallize, recrystallize from a suitable solvent like ethanol.

Mandatory Visualization

experimental_workflow Experimental Workflow for Scale-Up Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactor_prep 1. Reactor Preparation (Clean, Dry, Inert with N2) charge_reactants 2. Charge Reactants (Phenylhydrazine, Ethanol, Acetic Acid) reactor_prep->charge_reactants temp_control 3. Temperature Control (Cool to 10-15°C) charge_reactants->temp_control acetone_addition 4. Controlled Acetone Addition (Maintain 15-25°C) temp_control->acetone_addition reaction_monitoring 5. Reaction Monitoring (TLC/HPLC) acetone_addition->reaction_monitoring workup 6. Quench and Extraction reaction_monitoring->workup drying 7. Drying Organic Layer workup->drying solvent_removal 8. Solvent Removal drying->solvent_removal purification 9. Purification (Trituration/Distillation/Recrystallization) solvent_removal->purification final_product Final Product: this compound purification->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

References

effect of catalyst on the formation of acetone phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetone (B3395972) Phenylhydrazone Synthesis

Welcome to the technical support center for the synthesis of acetone phenylhydrazone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully carrying out this reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Question Possible Cause(s) Troubleshooting Steps
Why is my reaction yield of this compound lower than expected? - Incomplete reaction. - Suboptimal catalyst concentration. - Loss of product during workup and purification. - Decomposition of the product.- Ensure complete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] - Optimize catalyst: If using an acid catalyst like acetic acid, ensure it is present in sufficient catalytic amounts. A few drops are often sufficient.[2] - Improve workup: When extracting the product with a solvent like diethyl ether, ensure thorough mixing and separation of the layers to maximize recovery.[1][3] - Minimize decomposition: this compound can be unstable.[4] Proceed with purification and subsequent steps promptly after the reaction is complete.
My this compound product is an oil, but I was expecting a solid. Is this normal? - this compound is often isolated as a yellow, oily product.[1][5]- This is the expected physical state for this compound under many standard synthesis conditions.[1][5]
The color of my product is dark brown or reddish-brown instead of yellow. What does this indicate? - Oxidation or decomposition of the phenylhydrazone.[4] - Presence of impurities.- Prevent oxidation: Handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during storage.[4] - Purification: Recrystallization or column chromatography can help remove colored impurities. - Check starting materials: Ensure the purity of the starting acetone and phenylhydrazine (B124118).
My reaction is very slow or does not seem to be proceeding. What could be the issue? - Insufficient or no catalyst. - Low reaction temperature.- Add a catalyst: The reaction is significantly accelerated by an acid catalyst.[6][7] Add a catalytic amount of glacial acetic acid. - Increase temperature: Gently warming the reaction mixture to around 40°C can increase the reaction rate.[5] However, avoid excessive heat, which can lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the formation of this compound?

A1: The acid catalyst, typically glacial acetic acid, plays a crucial role in accelerating the reaction. It protonates the oxygen atom of the acetone's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of phenylhydrazine.[6][7] This initial addition step is often the rate-determining step in acidic conditions.

Q2: What is a typical yield for the acid-catalyzed synthesis of this compound?

A2: Typical yields for the acid-catalyzed condensation of acetone and phenylhydrazine are in the range of 85-94%.[1][5]

Q3: Can I perform this reaction without a catalyst?

A3: While the reaction can proceed without a catalyst, it is generally much slower. The use of an acid catalyst is highly recommended to achieve a reasonable reaction rate and yield.

Q4: How can I confirm the formation of this compound?

A4: The formation of the product can be confirmed by various analytical techniques, including:

  • Thin Layer Chromatography (TLC): To monitor the disappearance of starting materials and the appearance of the product spot.[1]

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency of the hydrazone, typically around 1600-1615 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

Q5: Is this compound stable?

A5: this compound can be unstable and prone to decomposition and oxidation, which may be indicated by a color change to brown or reddish-brown.[4] It is advisable to use the product in subsequent reactions shortly after synthesis or store it under an inert atmosphere.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound under different catalytic conditions.

ParameterAcid-Catalyzed (Acetic Acid)Notes
Typical Yield 85 - 94%[1][5]Yields can vary based on reaction scale and purification methods.
Reaction Time Approximately 2 hours[5]Reaction time can be monitored by TLC for completion.
Reaction Temperature ~ 40°C[5]Gentle heating is beneficial, but higher temperatures may promote side reactions.
Catalyst Glacial Acetic Acid[1][3][8]A catalytic amount is generally sufficient.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of phenylhydrazones.[1][3]

Materials:

  • Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • Diethyl ether

  • Anhydrous potassium carbonate or sodium sulfate

  • Distilled water

Procedure:

  • In a suitable reaction vessel, dissolve phenylhydrazine in a small amount of glacial acetic acid.

  • Dilute the solution with an equal volume of distilled water.

  • Slowly add a stoichiometric amount of acetone to the solution while stirring.

  • Continue to stir the mixture. The reaction can be gently warmed to approximately 40°C for about 2 hours to ensure completion.[5]

  • Upon completion, a yellow oily product, this compound, should separate.

  • Extract the product from the aqueous mixture using diethyl ether.

  • Separate the ether layer and dry it over an anhydrous drying agent like potassium carbonate or sodium sulfate.

  • Remove the diethyl ether under reduced pressure to obtain the final product.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Protonation of Acetone cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetone Acetone Protonated_Acetone Protonated Acetone (more electrophilic) Acetone->Protonated_Acetone + H+ H_plus H+ Phenylhydrazine Phenylhydrazine Carbinolamine_intermediate Carbinolamine Intermediate Phenylhydrazine->Carbinolamine_intermediate attacks Carbinolamine_intermediate_ref Carbinolamine Intermediate Protonated_Acetone_ref Protonated Acetone Protonated_Acetone_ref->Carbinolamine_intermediate Acetone_Phenylhydrazone This compound Carbinolamine_intermediate_ref->Acetone_Phenylhydrazone - H2O Water H2O Carbinolamine_intermediate_ref->Water

Caption: Acid-catalyzed formation of this compound.

Effect of Catalyst on Reaction Rate

Catalyst_Effect cluster_uncatalyzed Uncatalyzed Reaction cluster_catalyzed Acid-Catalyzed Reaction Start Acetone + Phenylhydrazine Uncat_TS High Energy Transition State Start->Uncat_TS High Activation Energy Cat_TS Lower Energy Transition State Start->Cat_TS Lower Activation Energy End This compound Uncat_TS->End Cat_TS->End

Caption: Catalyst lowers the activation energy of the reaction.

Experimental Workflow

Experimental_Workflow A 1. Mix Phenylhydrazine and Acetic Acid B 2. Add Acetone A->B C 3. Heat and Stir (e.g., 40°C, 2h) B->C D 4. Product Separation (Oily Layer) C->D E 5. Extraction with Diethyl Ether D->E F 6. Dry Ether Layer E->F G 7. Evaporate Solvent F->G H 8. Obtain Pure Product G->H

Caption: General workflow for this compound synthesis.

References

removing unreacted phenylhydrazine from acetone phenylhydrazone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted phenylhydrazine (B124118) from acetone (B3395972) phenylhydrazone products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of acetone phenylhydrazone?

The primary impurity is typically unreacted phenylhydrazine. Other possible impurities may include byproducts from the decomposition of phenylhydrazine, which can occur if it is old or has been exposed to air, leading to a yellow or reddish discoloration of the product.[1]

Q2: What are the recommended methods for purifying this compound?

The most common and effective methods for purifying this compound are:

  • Recrystallization: This is a widely used technique for purifying solid hydrazones. Ethanol (B145695) is a commonly recommended solvent.[2][3]

  • Column Chromatography: This method is effective for separating the product from impurities with different polarities.

  • Liquid-Liquid Extraction: This technique can be used to wash the crude product and remove water-soluble impurities or to selectively extract the product or impurities based on their solubility and acid-base properties.

Q3: How can I monitor the purity of my this compound?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction and the purity of the product. A suitable mobile phase for separating this compound and phenylhydrazine is a mixture of hexane (B92381) and ethyl acetate (B1210297).[3] The spots can be visualized under UV light or by using a staining reagent such as p-anisaldehyde.[4]

Troubleshooting Guides

Recrystallization

Problem 1: My this compound product is an oil and will not crystallize.

  • Cause: this compound can sometimes be obtained as a yellow oily liquid.[5] Oily products can be challenging to crystallize.

  • Solution 1: Trituration. Try triturating the oily product with a non-polar solvent like cold n-hexane or pentane.[2] This can sometimes induce crystallization by dissolving small amounts of impurities and providing a rough surface for crystals to form.

  • Solution 2: Mixed Solvent System. If a single solvent doesn't work, a mixed solvent system can be effective. Dissolve the oily product in a small amount of a "good" solvent (like ethanol or ethyl acetate) at an elevated temperature, and then slowly add a "bad" solvent (like water or hexane) until the solution becomes cloudy.[2][6] Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow the solution to cool slowly.

  • Solution 3: Use Acetonitrile. Acetonitrile has been reported to be a good solvent for the recrystallization of oily and highly soluble hydrazone products.[2]

Problem 2: The yield after recrystallization is very low.

  • Cause: Using too much solvent during recrystallization is a common reason for low yield, as the product remains dissolved in the mother liquor.

  • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[7] The solution should be saturated at the boiling point of the solvent. Also, ensure the solution is cooled sufficiently, including placing it in an ice bath, to maximize crystal precipitation.[7]

Experimental Protocol: Recrystallization from Ethanol

This protocol is adapted from a procedure for a similar compound, acetophenone (B1666503) 2,4-dinitrophenylhydrazone, and is a good starting point for this compound.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the crude product while stirring and gently heating until the solid completely dissolves. Use the minimum amount of hot ethanol required.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Air-dry the crystals on the filter paper, then transfer them to a watch glass to dry completely.

Liquid-Liquid Extraction

Problem: How can I use extraction to remove unreacted phenylhydrazine?

  • Principle: Phenylhydrazine is a weak base and can be converted to its water-soluble hydrochloride salt by washing with a dilute acid. This compound, being less basic, will remain in the organic phase.

  • Solution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or toluene.[8][9] Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). This will protonate the unreacted phenylhydrazine, making it soluble in the aqueous layer. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the purified this compound.[10]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. Repeat the wash if necessary (monitor with TLC).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove excess water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Column Chromatography

Problem: Recrystallization and extraction are not giving me the desired purity. How can I use column chromatography?

  • Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. Phenylhydrazine is more polar than this compound, so it will adhere more strongly to the silica gel.

  • Solution:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[3] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Acetone can also be used as a polar solvent in the mobile phase.[3] TLC can be used to determine the optimal solvent ratio. For basic compounds that may streak on silica, adding a small amount of triethylamine (B128534) (~1%) to the eluent can improve the separation.[2]

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more volatile solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate 95:5) and collect fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the this compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the physical properties of this compound and phenylhydrazine, which are crucial for developing a purification strategy.

CompoundMolecular Weight ( g/mol )AppearanceSolubility
This compound 148.21Yellow oily liquid or solid[5][7]Soluble in ethanol, DMSO; limited solubility in water[7]
Phenylhydrazine 108.14Colorless to pale yellow liquid or solid[11]Miscible with ethanol, ether, chloroform, benzene; sparingly soluble in water[11]
Phenylhydrazine HCl 144.60White to pale yellow crystalline powderSoluble in water and ethanol[2][12]

Visualization of Workflows

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound Product is_solid Is the product solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization (e.g., from Ethanol) is_solid->recrystallization Yes trituration Attempt Trituration (e.g., with Hexane) is_oily->trituration Yes check_purity Check Purity by TLC recrystallization->check_purity trituration->is_solid Crystallizes extraction Perform Acid-Base Extraction trituration->extraction Remains oily extraction->check_purity column_chromatography Perform Column Chromatography pure_product Pure this compound column_chromatography->pure_product check_purity->column_chromatography Impure check_purity->pure_product Pure

Caption: A decision-making workflow for selecting the appropriate purification method.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Cool to room temperature, then in ice bath hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with ice-cold solvent collect->wash dry Dry the crystals wash->dry end Pure Crystals dry->end

Caption: A step-by-step workflow for the recrystallization process.

Experimental Workflow for Liquid-Liquid Extraction

Extraction_Workflow start Crude Product in Organic Solvent acid_wash Wash with dilute acid (e.g., 1M HCl) start->acid_wash separate1 Separate Layers (Aqueous layer contains phenylhydrazine HCl) acid_wash->separate1 bicarb_wash Wash organic layer with saturated NaHCO3 solution separate1->bicarb_wash separate2 Separate Layers bicarb_wash->separate2 brine_wash Wash organic layer with brine separate2->brine_wash dry Dry organic layer (e.g., over MgSO4) brine_wash->dry filter_evaporate Filter and evaporate solvent dry->filter_evaporate end Purified Product filter_evaporate->end

Caption: A step-by-step workflow for purification by acid-base extraction.

References

Validation & Comparative

A Comparative Analysis of Acetone Phenylhydrazone and Acetophenone Phenylhydrazone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, phenylhydrazones serve as crucial intermediates, notably in the formation of indoles via the Fischer indole (B1671886) synthesis. This guide provides a detailed comparison of the reactivity of two commonly utilized phenylhydrazones: acetone (B3395972) phenylhydrazone and acetophenone (B1666503) phenylhydrazone. The analysis is supported by experimental data on their synthesis and subsequent reactivity, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis and Physical Properties

The formation of both acetone phenylhydrazone and acetophenone phenylhydrazone occurs through a condensation reaction between phenylhydrazine (B124118) and the corresponding ketone, acetone or acetophenone. While the fundamental reaction is the same, the conditions and yields can vary, reflecting the intrinsic differences in the reactivity of the parent ketones.

ParameterThis compoundAcetophenone PhenylhydrazoneReference
Parent Ketone AcetoneAcetophenone
Typical Yield 85-94%48-91%[1]
Appearance Yellow oily liquidColorless to yellow crystals[1]
Stability Generally stable under normal conditionsCan be unstable, prone to decomposition and discoloration on exposure to air and light.[2][1][2]

Reactivity Comparison: Formation and Subsequent Reactions

The primary difference in the reactivity of acetone and acetophenone, and by extension their phenylhydrazones, stems from the electronic and steric effects of the methyl versus the phenyl group attached to the carbonyl carbon.

Formation Kinetics:

Fischer Indole Synthesis:

Both this compound and acetophenone phenylhydrazone are common substrates for the Fischer indole synthesis, a method to synthesize indoles by treating a phenylhydrazone with an acid catalyst.[4][5] The reaction involves a[6][6]-sigmatropic rearrangement of the protonated phenylhydrazone.

ProductStarting PhenylhydrazoneCatalystYieldReference
2-MethylindoleThis compoundZinc chlorideHigh (not specified)[4]
2-PhenylindoleAcetophenone PhenylhydrazoneZinc chloride72-80%[7]
2-PhenylindoleAcetophenone PhenylhydrazoneIonic Liquid91%

The yields of the Fischer indole synthesis are dependent on the specific reaction conditions, including the choice of acid catalyst and temperature.

Experimental Protocols

Synthesis of this compound:

To a solution of phenylhydrazine (10.8 g) in a mixture of glacial acetic acid (10 ml) and water (10 ml), acetone (5.8 g) is added. The resulting oily layer of this compound is separated, extracted with ether, dried over anhydrous potassium carbonate, and purified by distillation under reduced pressure.

Synthesis of Acetophenone Phenylhydrazone:

A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour. The hot mixture is then dissolved in 80 mL of 95% ethanol. Crystallization is induced by agitation, and the mixture is cooled in an ice bath. The resulting crystals are collected by filtration and washed with cold ethanol.[7] This method yields 87-91% of acetophenone phenylhydrazone.[7]

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the processes discussed, the following diagrams illustrate the Fischer indole synthesis pathway and the key factors influencing the reactivity of the two phenylhydrazones.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Ketone Ketone (Acetone or Acetophenone) Ketone->Phenylhydrazone Enamine Ene-hydrazine (Tautomer) Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Intermediate Di-imine Intermediate Rearrangement->Intermediate Cyclization Cyclization Intermediate->Cyclization Ammonia_Elimination Elimination of NH3 Cyclization->Ammonia_Elimination Indole Indole Ammonia_Elimination->Indole Reactivity_Factors cluster_acetone This compound cluster_acetophenone Acetophenone Phenylhydrazone Reactivity Reactivity Acetone_Electronic Electronic Effect: - Methyl group is  electron-donating - Decreases carbonyl  electrophilicity Reactivity->Acetone_Electronic Acetone_Steric Steric Effect: - Methyl group is small - Less steric hindrance Reactivity->Acetone_Steric Acetophenone_Electronic Electronic Effect: - Phenyl group is  electron-withdrawing - Increases carbonyl  electrophilicity Reactivity->Acetophenone_Electronic Acetophenone_Steric Steric Effect: - Phenyl group is bulky - More steric hindrance Reactivity->Acetophenone_Steric

References

comparative study of different phenylhydrazones in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylhydrazones are a versatile class of organic compounds that serve as crucial intermediates in a multitude of synthetic transformations, ranging from the construction of complex heterocyclic scaffolds to the development of potent therapeutic agents. Their utility stems from the reactive hydrazone moiety, which can participate in various cyclization and functionalization reactions. This guide provides a comparative analysis of different phenylhydrazones in key organic synthesis applications, supported by experimental data, to assist researchers in selecting the optimal reagents for their specific needs.

I. Synthesis of Phenylhydrazones: A Comparative Overview

The synthesis of phenylhydrazones is typically a straightforward condensation reaction between a substituted or unsubstituted phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or a ketone). The choice of substituents on both reactants can significantly influence the reaction yield and the properties of the resulting phenylhydrazone.

Data Presentation: Synthesis of Substituted Phenylhydrazones

The following table summarizes the synthesis of various phenylhydrazone derivatives, highlighting the impact of different substituents on the reaction yield.

EntryPhenylhydrazine DerivativeCarbonyl CompoundProductYield (%)
1Phenylhydrazine2,6-Hydroxyacetophenone2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol78.3[1]
2(4-Bromophenyl)hydrazine4-Bromoacetophenone(E)-1-(1-(4-bromophenyl)ethylidene)-2-(4-bromophenyl)hydrazine89[2]
3(2,4-Dinitrophenyl)hydrazine4-Bromoacetophenone(E)-1-(1-(4-bromophenyl)ethylidene)-2-(2,4-dinitrophenyl)hydrazine85[2]
4(4-Nitrophenyl)hydrazine3-Nitroacetophenone(E)-1-(4-nitrophenyl)-2-(1-(3-nitrophenyl)ethylidene)hydrazine75[2]
5Phenylhydrazine3-Nitroacetophenone(E)-1-(1-(3-nitrophenyl)ethylidene)-2-phenylhydrazine40[2]

Observations: The data suggests that the electronic nature of the substituents on both the phenylhydrazine and the carbonyl compound can influence the reaction yield. For instance, the presence of electron-withdrawing groups on the phenylhydrazine, such as nitro groups, can in some cases lead to high yields.

Experimental Protocol: General Synthesis of Phenylhydrazones

A common method for the synthesis of phenylhydrazones involves the following steps[2][3][4]:

  • Dissolution: Dissolve equimolar amounts of the substituted phenylhydrazine and the corresponding aldehyde or ketone in absolute ethanol (B145695) in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture under reflux for a period of 3 to 10 hours, monitoring the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and filter the precipitated product.

  • Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and dry under vacuum. Further purification can be achieved by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Carbonyl Aldehyde or Ketone Carbonyl->Condensation Phenylhydrazone Phenylhydrazone Condensation->Phenylhydrazone Acid Catalyst (e.g., Acetic Acid)

General workflow for the synthesis of phenylhydrazones.

II. The Fischer Indole (B1671886) Synthesis: A Comparative Application

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, which are prevalent motifs in pharmaceuticals and natural products.[5] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.[5] The electronic properties of the substituents on the phenylhydrazone can have a significant impact on the reaction's efficiency and regioselectivity.[6]

Data Presentation: Fischer Indole Synthesis with Substituted Phenylhydrazones

The following table presents a comparison of yields for the Fischer indole synthesis using different substituted phenylhydrazones.

EntryPhenylhydrazoneKetone/AldehydeAcid CatalystProductYield (%)
1Phenylhydrazone of Isopropyl methyl ketoneIsopropyl methyl ketoneAcetic Acid2,3,3-trimethyl-3H-indoleHigh Yield[7]
2o-Tolylhydrazone of Isopropyl methyl ketoneIsopropyl methyl ketoneAcetic Acid2,3,3,7-tetramethyl-3H-indoleHigh Yield[7]
3m-Tolylhydrazone of Isopropyl methyl ketoneIsopropyl methyl ketoneAcetic Acid2,3,3,6-tetramethyl-3H-indole & 2,3,3,4-tetramethyl-3H-indoleHigh Yield[7]
4o-Nitrophenylhydrazone of 2-Methylcyclohexanone2-MethylcyclohexanoneAcetic Acid10-Nitro-1,2,3,4,4a,9a-hexahydro-4a-methyl-carbazole-[7]
5p-Nitrophenylhydrazone of Isopropyl methyl ketoneIsopropyl methyl ketoneAcetic Acid/HCl2,3,3-trimethyl-5-nitro-3H-indole-[7]

Observations: Electron-donating groups (e.g., methyl) on the phenyl ring of the hydrazone generally facilitate the Fischer indole synthesis, often leading to higher yields under milder conditions.[6] Conversely, strong electron-withdrawing groups (e.g., nitro) can sometimes hinder the reaction, requiring stronger acids or higher temperatures.[8][9] The position of the substituent also plays a crucial role in determining the regioselectivity of the cyclization, particularly with meta-substituted phenylhydrazones.[6]

Experimental Protocol: Fischer Indole Synthesis

A general procedure for the Fischer indole synthesis is as follows[6]:

  • Reactant Mixture: In a round-bottom flask, combine the phenylhydrazone with a suitable solvent.

  • Acid Catalyst: Add the acid catalyst (e.g., acetic acid, polyphosphoric acid, or a Lewis acid like zinc chloride).

  • Heating: Heat the mixture, often to reflux, and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include neutralization, extraction, and purification by chromatography or recrystallization.

G Phenylhydrazone Phenylhydrazone Tautomerization Tautomerization Phenylhydrazone->Tautomerization Acid Ene-hydrazine Ene-hydrazine Tautomerization->Ene-hydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Sigmatropic_Rearrangement Heat Di-imine Di-imine Sigmatropic_Rearrangement->Di-imine Cyclization Cyclization Di-imine->Cyclization Aminal_Intermediate Aminal Intermediate Cyclization->Aminal_Intermediate Elimination Elimination of NH3 Aminal_Intermediate->Elimination Acid Indole Indole Elimination->Indole

Mechanism of the Fischer Indole Synthesis.

III. The Japp-Klingemann Reaction: Phenylhydrazones as Intermediates

The Japp-Klingemann reaction is a valuable method for the synthesis of hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[10][11] The resulting hydrazones are often not isolated but are used in situ for subsequent transformations, most notably the Fischer indole synthesis.[10]

While direct comparative studies on the performance of different phenylhydrazones in this reaction are less common in the literature, the electronic nature of the substituent on the aryl diazonium salt is known to influence the reaction. Electron-withdrawing groups on the aryl diazonium salt generally enhance its reactivity.

Experimental Protocol: Japp-Klingemann Reaction

A typical experimental procedure for the Japp-Klingemann reaction is as follows[10][11]:

  • Diazotization: Prepare the aryl diazonium salt by treating the corresponding aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Coupling: Add the solution of the diazonium salt to a solution of the β-keto-acid or β-keto-ester in a basic medium (e.g., sodium acetate (B1210297) solution).

  • Hydrolysis and Rearrangement: The initially formed azo compound undergoes hydrolysis and rearrangement to yield the corresponding hydrazone.

  • Isolation/In situ use: The hydrazone can be isolated or used directly in the next synthetic step.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aryl_Diazonium Aryl Diazonium Salt Coupling Coupling Aryl_Diazonium->Coupling Beta_Keto_Ester β-Keto-Ester/Acid Beta_Keto_Ester->Coupling Base Hydrolysis_Rearrangement Hydrolysis & Rearrangement Coupling->Hydrolysis_Rearrangement Phenylhydrazone Phenylhydrazone Hydrolysis_Rearrangement->Phenylhydrazone

Workflow of the Japp-Klingemann Reaction.

IV. Biological Activity of Phenylhydrazones: A Comparative Analysis

Phenylhydrazone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The nature and position of substituents on the phenylhydrazone scaffold play a critical role in determining their potency and selectivity.

Data Presentation: Antifungal and Antibacterial Activity of Phenylhydrazones

The following tables provide a comparative overview of the antifungal and antibacterial activities of various substituted phenylhydrazones, expressed as EC50 (half-maximal effective concentration) and MIC (minimum inhibitory concentration) values, respectively.

Table 1: Antifungal Activity of Phenylhydrazone Derivatives against Rhizoctonia solani

CompoundSubstituent on Phenyl RingEC50 (mg/L)
5H14-Cl1.91[1]
Drazoxolon (Control)-1.94[1]

Table 2: Antifungal Activity of 1,2,3-Triazole Phenylhydrazone Derivatives

CompoundEC50 (µg/mL) against Rhizoctonia solaniEC50 (µg/mL) against Sclerotinia sclerotiorumEC50 (µg/mL) against Fusarium graminearumEC50 (µg/mL) against Phytophthora capsici
5p0.18[12]2.28[12]1.01[12]1.85[12]

Table 3: Antifungal Activity of Phenylthiazole Derivatives Containing an Acylhydrazone Moiety against Magnaporthe oryzae

CompoundEC50 (µg/mL)
E41.66[13]
E171.45[13]
E231.50[13]
E261.29[13]
Isoprothiolane (Control)3.22[13]
Phenazine-1-carboxylic acid (Control)27.87[13]

Observations: The data clearly indicates that the antifungal activity of phenylhydrazones is highly dependent on their substitution pattern. For instance, the presence of a chlorine atom at the para position of the phenyl ring in compound 5H1 results in potent activity against R. solani.[1] Furthermore, the incorporation of a 1,2,3-triazole moiety can lead to compounds with significant and broad-spectrum antifungal effects.[12] The phenylthiazole derivatives also demonstrate excellent antifungal activity, surpassing that of commercial fungicides in some cases.[13]

Experimental Protocol: Antifungal Activity Assay (Mycelium Growth Inhibition)

The antifungal activity of the synthesized compounds is often evaluated in vitro using the mycelium growth inhibition method[12]:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Prepare potato dextrose agar (B569324) (PDA) medium and sterilize it.

  • Incorporation of Compounds: Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations.

  • Inoculation: Place a mycelial disc of the test fungus at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony and calculate the percentage of inhibition of mycelial growth compared to a control plate without the test compound.

  • EC50 Determination: The EC50 value is then calculated from the dose-response curve.

G Start Start Prepare_Compounds Prepare Stock Solutions of Phenylhydrazones Start->Prepare_Compounds Prepare_Media Prepare and Sterilize PDA Medium Start->Prepare_Media Incorporate_Compounds Incorporate Compounds into PDA Prepare_Compounds->Incorporate_Compounds Prepare_Media->Incorporate_Compounds Inoculate Inoculate with Fungal Mycelia Incorporate_Compounds->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth and Calculate Inhibition Incubate->Measure Calculate_EC50 Calculate EC50 Values Measure->Calculate_EC50 End End Calculate_EC50->End

Experimental workflow for antifungal activity screening.

V. Conclusion

This comparative guide highlights the significant role of phenylhydrazones as versatile building blocks in organic synthesis. The choice of substituents on the phenylhydrazone backbone has a profound impact on their reactivity in key transformations like the Fischer indole synthesis and dictates their biological activity. The provided data and experimental protocols offer a valuable resource for researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately facilitating the development of novel molecules with desired chemical and biological properties.

References

A Comparative Guide to the Validation of an Analytical Method Using Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of carbonyl compounds, such as acetone (B3395972), through derivatization with phenylhydrazine (B124118) to form acetone phenylhydrazone. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, presenting supporting data and detailed experimental protocols.

Comparison of Analytical Techniques

The choice of an analytical method for the quantification of this compound, or similar hydrazones, depends on factors like sensitivity, selectivity, and the sample matrix.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, good for routine analysis.Moderate sensitivity, potential for matrix interference.
GC-MS Separation based on volatility and polarity, detection by mass-to-charge ratio.High sensitivity and specificity, excellent for trace analysis.Requires derivatization to increase volatility, more complex instrumentation.
UV-Vis Spectrophotometry Measurement of light absorbance of the colored phenylhydrazone derivative.Simple, rapid, and cost-effective.Lower specificity, susceptible to interference from other absorbing compounds.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of a phenylhydrazone derivative using an HPLC-UV method, based on published data for similar analyses.[1][2]

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.03 mmol/L
Limit of Quantitation (LOQ) ~0.1 mmol/L

Experimental Protocols

Reproducibility of an analytical method relies on detailed experimental protocols. Below is a generalized protocol for an HPLC-UV method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quality control and quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 365 nm).[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired linear range.

  • Sample Preparation: For samples containing acetone, a derivatization step is required. Mix the sample with a solution of phenylhydrazine in a suitable solvent (e.g., acidic ethanol).[3] Allow the reaction to complete. Dilute the resulting solution containing this compound to a known concentration with the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Validation Sample Sample Collection Derivatization Derivatization with Phenylhydrazine Sample->Derivatization Standard Reference Standard Standard->Derivatization Dilution Dilution to Working Concentration Derivatization->Dilution HPLC HPLC-UV Analysis Dilution->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Validation Parameter Assessment Quantification->Validation

Caption: A typical workflow for the validation of an analytical method involving derivatization.

validation_parameters cluster_parameters ICH Q2(R1) Validation Characteristics Validation {Analytical Method Validation | Key Parameters} Accuracy Accuracy Validation->Accuracy Precision Precision | {Repeatability | Intermediate Precision | Reproducibility} Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key validation parameters for an analytical method as per ICH guidelines.

References

A Comparative Guide to Derivatizing Agents for Ketone Analysis: Acetone Phenylhydrazone and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of ketones is a critical aspect of various scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development and environmental analysis. Direct analysis of ketones, particularly at low concentrations, can be challenging due to their volatility, potential for thermal degradation, and sometimes poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations by converting the ketone into a more readily detectable and stable derivative.

This guide provides a comprehensive comparison of acetone (B3395972) phenylhydrazone with other commonly employed derivatizing agents for ketones. We will delve into their performance characteristics, supported by available experimental data, and provide detailed protocols to assist researchers in selecting the optimal agent for their analytical needs.

Performance Comparison of Ketone Derivatizing Agents

The choice of a derivatizing agent is dictated by the analytical technique employed (e.g., GC-MS, LC-MS, HPLC-UV), the desired sensitivity, and the chemical properties of the target ketone. Below is a summary of the key performance characteristics of acetone phenylhydrazone and its alternatives.

Derivatizing AgentTarget Functional GroupPrimary Analytical Technique(s)Typical Reaction ConditionsDerivative StabilityKey AdvantagesPotential Disadvantages
This compound Ketone, AldehydeGC-MS, HPLC-UVAcid-catalyzed, reflux in alcoholModerate; can be susceptible to hydrolysis in acidic media.[1]Simple procedure, readily available reagents.Less stable derivatives compared to dinitrophenylhydrazones; formation of E/Z isomers can complicate chromatography.[2]
2,4-Dinitrophenylhydrazine (B122626) (DNPH) Ketone, AldehydeHPLC-UV, LC-MSAcid-catalyzed, room temperature or gentle heatingHigh; derivatives are often crystalline and stable for analysis.[3]Forms highly colored derivatives with strong UV absorbance, excellent for HPLC-UV detection.[4]Can form E/Z isomers, potentially complicating chromatography; DNPH is explosive when dry and requires careful handling.[5]
Girard's Reagents (T & P) Ketone, AldehydeLC-MSAcidic conditions (e.g., acetic acid), heatingGoodIntroduces a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS.[6]Can also form E/Z isomers; may require optimization for different ketones.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Ketone, AldehydeGC-MS, GC-ECDMild conditions (e.g., room temperature or gentle heating)High; derivatives are thermally stable.Excellent for GC analysis due to the introduction of a fluorinated group, enhancing sensitivity in electron capture detection (ECD); quantitative reaction.Can form E/Z isomers of the oxime derivative.

Visualizing the Chemistry and Workflow

To better understand the derivatization process, the following diagrams illustrate the reaction mechanism, a typical experimental workflow, and a decision-making guide for selecting the appropriate agent.

G Reaction of this compound with a Ketone ketone R-C(=O)-R' (Ketone) hydrazone R-C(=N-NH-C6H5)-R' (Phenylhydrazone Derivative) ketone->hydrazone + C6H5NHNH2 aph C6H5-NH-N=C(CH3)2 (this compound) acetone CH3-C(=O)-CH3 (Acetone) aph->acetone - C6H5NHNH2

Caption: Reaction of this compound with a Ketone.

G General Experimental Workflow for Ketone Derivatization sample_prep Sample Preparation (e.g., extraction, concentration) derivatization Derivatization Reaction (Ketone + Derivatizing Agent) sample_prep->derivatization cleanup Sample Cleanup (e.g., SPE, liquid-liquid extraction) derivatization->cleanup analysis Instrumental Analysis (e.g., GC-MS, HPLC-UV) cleanup->analysis data_processing Data Processing and Quantification analysis->data_processing

Caption: General Experimental Workflow.

G Decision Tree for Selecting a Derivatizing Agent start Start: Need to derivatize a ketone q1 Primary Analytical Technique? start->q1 gcms GC-MS q1->gcms GC-MS lcms LC-MS q1->lcms LC-MS hplcuv HPLC-UV q1->hplcuv HPLC-UV q2 High Sensitivity in MS Required? girard Use Girard's Reagent q2->girard Yes dnph Use DNPH q2->dnph No q3 UV Detection Sufficient? q3->dnph Yes aph Consider this compound q3->aph Alternative pfbha Use PFBHA gcms->pfbha lcms->q2 hplcuv->q3

Caption: Decision Tree for Agent Selection.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. The following sections provide methodologies for the key derivatizing agents discussed.

Protocol 1: Derivatization of Ketones with this compound

This protocol is a general procedure and may require optimization for specific ketones.

Materials:

Procedure:

  • Dissolve the ketone sample in a minimal amount of ethanol in a round-bottom flask.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[7]

  • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The this compound derivative may precipitate out of the solution. If not, the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound derivative.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Derivatization of Ketones with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is widely used for the qualitative and quantitative analysis of carbonyl compounds.

Materials:

  • Ketone-containing sample

  • Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid) or a self-prepared DNPH solution.

  • Methanol or ethanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the ketone sample in a small amount of methanol or ethanol in a test tube or flask.

  • Add a few drops of Brady's reagent to the sample solution.

  • A positive test for a ketone (or aldehyde) is indicated by the formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative.[8] The color intensity can be related to the degree of conjugation in the carbonyl compound.

  • The precipitate can be collected by filtration, washed with a small amount of cold ethanol, and dried.

  • For quantitative analysis, the precipitate is typically dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by HPLC-UV at a wavelength of approximately 360 nm.[6]

Protocol 3: Derivatization of Ketones with Girard's Reagent T

This protocol is designed to enhance the detection of ketones in mass spectrometry.

Materials:

  • Ketone-containing sample

  • Girard's Reagent T

  • Glacial acetic acid

  • Methanol

  • Heating block or water bath

  • Standard laboratory glassware

Procedure:

  • Dissolve the ketone sample in a small volume of methanol containing 5-10% glacial acetic acid.

  • Add an excess of Girard's Reagent T (e.g., 5-10 fold molar excess) to the solution.

  • Heat the mixture at 60-80°C for 1-2 hours.

  • After cooling to room temperature, the reaction mixture can be diluted with the initial mobile phase for LC-MS analysis or subjected to a solid-phase extraction (SPE) cleanup to remove excess reagent.

  • Analyze the derivatized sample by LC-MS in positive ion mode. The Girard derivative will carry a permanent positive charge, leading to a strong signal.

Protocol 4: Derivatization of Ketones with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

This protocol is particularly suited for the analysis of volatile ketones by GC-MS.

Materials:

  • Ketone-containing sample

  • PFBHA hydrochloride

  • Aqueous buffer solution (e.g., acetate (B1210297) buffer, pH 5)

  • Organic solvent for extraction (e.g., hexane (B92381) or dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of the ketone sample in an aqueous buffer.

  • Add a solution of PFBHA hydrochloride to the sample.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for 1-2 hours.

  • After the reaction is complete, extract the PFBHA-oxime derivatives with an organic solvent like hexane or dichloromethane.

  • Wash the organic extract with dilute acid and then with water to remove any unreacted PFBHA.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The extract can then be concentrated and analyzed by GC-MS or GC-ECD. The pentafluorobenzyl group provides a strong signal in electron capture detection.

Conclusion

The selection of an appropriate derivatizing agent is a critical step in the analytical workflow for ketone quantification. This compound offers a simple and classical approach, particularly for qualitative identification. However, for applications demanding high sensitivity and robust quantification, especially in complex matrices, alternative reagents such as 2,4-dinitrophenylhydrazine for HPLC-UV, Girard's reagents for LC-MS, and PFBHA for GC-MS often provide superior performance. By understanding the principles, advantages, and limitations of each agent, and by following well-defined experimental protocols, researchers can confidently select and implement the most suitable derivatization strategy to achieve their analytical goals.

References

comparative stability analysis of various phenylhydrazone compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Phenylhydrazone Compounds for Researchers, Scientists, and Drug Development Professionals

Phenylhydrazone derivatives are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Their therapeutic potential is, however, intrinsically linked to their chemical stability under various physiological and environmental conditions. This guide provides a comprehensive comparative analysis of the stability of phenylhydrazone compounds, focusing on hydrolytic, thermal, and photostability. Detailed experimental protocols and supporting data are presented to aid researchers in assessing and comparing the stability profiles of different phenylhydrazone derivatives.

Factors Influencing Phenylhydrazone Stability

The stability of the hydrazone bond (-C=N-NH-) is a critical factor in the design of phenylhydrazone-based drugs and prodrugs. Generally, the stability is influenced by electronic and steric factors, as well as environmental conditions such as pH, temperature, and light exposure.

Hydrolytic Stability : The hydrolysis of phenylhydrazones is a key consideration, particularly for oral drug formulations and in aqueous environments. The C=N bond is susceptible to cleavage, reverting to the parent carbonyl compound and phenylhydrazine (B124118). This process is generally acid-catalyzed. The electronic nature of substituents on both the phenyl ring of the hydrazine (B178648) moiety and the aromatic ring of the carbonyl precursor plays a significant role in the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring of the phenylhydrazine moiety can decrease the stability of the hydrazone bond by making the imine carbon more electrophilic and susceptible to nucleophilic attack by water.

Thermal Stability : The thermal stability of phenylhydrazones is crucial for determining their shelf-life and for the development of stable formulations. The decomposition temperature and the nature of the degradation products are important parameters to consider. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal behavior of these compounds.

Photostability : Exposure to light can lead to the degradation of photosensitive phenylhydrazone compounds, potentially leading to loss of efficacy and the formation of toxic byproducts. Understanding the photostability of these compounds is essential, especially for topical formulations and for ensuring the integrity of the drug substance and product during storage and handling. The ICH Q1B guideline provides a framework for standardized photostability testing.

Comparative Stability Data

Table 1: Comparative Stability Data for Phenylhydrazone Compounds

Phenylhydrazone Derivative (Substituent)Hydrolytic Stability (Half-life, t½)Thermal Stability (Decomposition Temp., Td)Photostability (Degradation % after exposure)
Unsubstituted Data to be determinedData to be determinedData to be determined
Electron-Donating Group (e.g., -OCH₃) Data to be determinedData to be determinedData to be determined
Electron-Withdrawing Group (e.g., -NO₂) Data to be determinedData to be determinedData to be determined
Halogen (e.g., -Cl) Data to be determinedData to be determinedData to be determined

Note: This table is a template. Researchers should populate it with their experimental data for a meaningful comparison.

Phenylhydrazones in Biological Signaling Pathways

Recent studies have indicated that phenylhydrazones can act as substrates for prostaglandin (B15479496) synthase (PGHS), also known as cyclooxygenase (COX).[2][3] This enzyme is a key player in the biosynthesis of prostaglandins, which are involved in inflammation, pain, and other physiological processes. The interaction of phenylhydrazones with PGHS suggests their potential to modulate the cyclooxygenase pathway.

Phenylhydrazones of various aldehydes and ketones have been shown to be good substrates for the dioxygenase reaction of PGHS.[2] The enzyme catalyzes the formation of α-azo hydroperoxides from phenylhydrazones, which are then converted to α-azo alcohols by the peroxidase activity of PGHS.[2] During this process, a phenyl radical can be formed, which may be responsible for the inhibitory effects of some arylhydrazones on PGHS.[2]

Table 2: Kinetic Data for the Reaction of Phenylhydrazones with Prostaglandin Synthase (PGHS)

Phenylhydrazone SubstrateKm (µM)Vmax (mol O₂/mol PGHS/s)
Benzophenone phenylhydrazone 100 - 3008
Hexanal phenylhydrazone 100 - 300230

Data extracted from Mahy et al. (1993).[2]

Below is a diagram illustrating the involvement of phenylhydrazones in the cyclooxygenase pathway.

Cyclooxygenase Pathway and Phenylhydrazones cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid PGHS_COX PGHS (COX) Arachidonic_Acid->PGHS_COX O₂ PGG2 PGG₂ PGHS_COX->PGG2 Dioxygenase Activity alpha_Azo_Hydroperoxide α-Azo Hydroperoxide PGHS_COX->alpha_Azo_Hydroperoxide Dioxygenase Activity PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Phenylhydrazone Phenylhydrazone Phenylhydrazone->PGHS_COX O₂ alpha_Azo_Alcohol α-Azo Alcohol alpha_Azo_Hydroperoxide->alpha_Azo_Alcohol Peroxidase Activity Phenyl_Radical Phenyl Radical alpha_Azo_Alcohol->Phenyl_Radical Oxidation Phenyl_Radical->PGHS_COX Inhibition

Phenylhydrazones in the Cyclooxygenase (COX) Pathway.

Experimental Protocols

To facilitate a standardized comparison of phenylhydrazone stability, the following detailed experimental protocols are provided.

Hydrolytic Stability Assessment

This protocol outlines a method for determining the hydrolytic stability of phenylhydrazone compounds at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Phenylhydrazone compound of interest

  • HPLC grade acetonitrile (B52724) and water

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the phenylhydrazone compound in acetonitrile.

  • Reaction Solutions: In separate vials, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Quenching: If necessary, quench the reaction by diluting the aliquot with the mobile phase to stop further degradation.

  • HPLC Analysis: Analyze the samples by HPLC. The mobile phase composition and flow rate should be optimized to achieve good separation of the parent compound and any degradation products.

  • Data Analysis: Quantify the peak area of the parent phenylhydrazone compound at each time point. Plot the natural logarithm of the concentration of the phenylhydrazone versus time. The slope of the line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Hydrolytic Stability Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Phenylhydrazone Stock Solution (in ACN) B Prepare Reaction Solutions (pH 4, 7, 9 buffers) A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Analysis D->E F Quantify Peak Area of Parent Compound E->F G Plot ln(Conc.) vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Workflow for Hydrolytic Stability Assessment.

Thermal Stability Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of phenylhydrazone compounds.

Materials:

  • Phenylhydrazone compound of interest

  • TGA-DSC instrument

  • Inert gas (e.g., Nitrogen)

  • Sample pans (e.g., aluminum or alumina)

Procedure:

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the phenylhydrazone compound into a sample pan.

  • TGA-DSC Analysis:

    • Place the sample pan in the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (Td), which is the temperature at which significant mass loss begins.

    • DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Thermal Stability Workflow cluster_setup Setup cluster_run Analysis cluster_data Data Interpretation A Calibrate TGA-DSC Instrument B Weigh Phenylhydrazone Sample (2-5 mg) A->B C Place Sample in Instrument under Inert Atmosphere B->C D Heat at a Constant Rate (e.g., 10 °C/min) C->D E Analyze TGA Curve for Decomposition Temperature (Td) D->E F Analyze DSC Curve for Thermal Events (Melting, etc.) D->F

Workflow for Thermal Stability Analysis.

Photostability Testing

This protocol is based on the ICH Q1B guideline for the photostability testing of new drug substances.

Materials:

  • Phenylhydrazone compound of interest

  • Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a combination of cool white and near-UV fluorescent lamps)

  • Chemically inert transparent containers

  • Dark control samples (wrapped in aluminum foil)

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Place the phenylhydrazone powder in a chemically inert, transparent container to form a thin layer (not more than 3 mm thick). Prepare a parallel set of samples to be used as dark controls by wrapping them in aluminum foil.

  • Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter. The dark controls should be placed in the same chamber to experience the same temperature conditions.

  • Analysis: After the exposure period, visually inspect the samples for any changes in physical appearance (e.g., color). Quantitatively analyze the exposed and dark control samples using a validated stability-indicating HPLC method to determine the extent of degradation.

  • Data Evaluation: Compare the results from the exposed samples with those from the dark controls. Significant degradation in the exposed sample that is not observed in the dark control indicates photolability.

Photostability Testing Workflow cluster_sample_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis_eval Analysis and Evaluation A Prepare Phenylhydrazone Samples (Thin Layer) C Expose Samples and Controls in Photostability Chamber A->C B Prepare Dark Controls (Wrapped in Foil) B->C D Visual Inspection for Physical Changes C->D E Quantitative Analysis by Stability-Indicating HPLC C->E F Compare Exposed vs. Dark Control to Determine Photodegradation E->F

Workflow for Photostability Testing.

By following these standardized protocols, researchers can generate robust and comparable stability data for a variety of phenylhydrazone compounds, which is essential for the rational design and development of new therapeutic agents.

References

A Comparative Guide to Assessing the Purity of Synthesized Acetone Phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step that underpins the reliability and reproducibility of experimental results. Acetone (B3395972) phenylhydrazone, a common derivative used in various chemical syntheses, is no exception. Its purity can be affected by residual starting materials, such as acetone and phenylhydrazine, or byproducts from the synthesis process. This guide provides an objective comparison of standard analytical methods for assessing the purity of synthesized acetone phenylhydrazone, complete with experimental protocols and comparative data.

Comparison of Purity Assessment Methods

A multi-faceted approach employing several analytical techniques is the most robust strategy for confirming the purity of synthesized this compound. Each method offers distinct insights into the compound's identity and the presence of potential impurities. The table below summarizes the key quantitative data for the most common and effective methods.

Analytical Method Parameter Expected Value for Pure this compound Primary Application
Melting Point Analysis Melting Point (°C)42 °C[1]Assesses overall purity; impurities typically depress and broaden the melting range.
Thin Layer Chromatography (TLC) Rƒ Value0.82[2]Rapidly screens for the presence of impurities (e.g., unreacted starting materials).
Fourier-Transform Infrared (FT-IR) Spectroscopy Wavenumber (cm⁻¹)~3314 (N-H stretch), ~2878 (C-H stretch), ~1614 (C=N stretch)[3]Confirms the presence of key functional groups and the formation of the hydrazone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ) in CDCl₃~1.9 (s, 3H), ~2.1 (s, 3H), ~6.8-7.3 (m, 5H), ~7.5 (br s, 1H)Provides detailed structural information and detects proton-containing impurities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shift (δ) in CDCl₃~17.5, ~25.5, ~113.5, ~121.0, ~129.0, ~145.0, ~148.0Confirms the carbon framework of the molecule and identifies carbon-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time & Mass SpectrumCompound-specificSeparates volatile impurities and confirms the molecular weight of the product.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to use high-purity solvents and reagents to avoid the introduction of contaminants during the analysis.

Melting Point Determination

Objective: To determine the melting point range of the synthesized this compound as an indicator of purity.

Procedure:

  • Ensure the synthesized this compound is a dry, crystalline solid. If it is an oil, it may need further purification or may not be pure enough for an accurate melting point determination.

  • Place a small amount of the crystalline sample into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 1-2 °C per minute near the expected melting point (42 °C).

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range. A pure compound will have a sharp melting range (typically < 2 °C).

Thin Layer Chromatography (TLC)

Objective: To qualitatively assess the purity and identify the number of components in the synthesized sample.

Procedure:

  • Prepare a developing chamber by adding a solvent system of ethyl acetate (B1210297) and n-hexane in a 2:3 ratio to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure vapor saturation and cover it.

  • On a silica (B1680970) gel TLC plate, lightly draw a pencil line about 1 cm from the bottom.

  • Dissolve a small amount of the synthesized this compound in a volatile solvent like ethyl acetate.

  • Using a capillary tube, spot the dissolved sample onto the pencil line. For comparison, it is good practice to also spot the starting materials (acetone and phenylhydrazine) if available.

  • Place the TLC plate in the developing chamber, ensuring the solvent level is below the spot line. Cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Retention Factor (Rƒ) for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front). A pure sample should ideally show a single spot.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To confirm the formation of the this compound by identifying its characteristic functional groups.

Procedure:

  • Ensure the sample is free of solvent.

  • Acquire the IR spectrum of the sample using a neat sample (if liquid) between two salt plates (e.g., NaCl) or as a KBr pellet (if solid).

  • Analyze the spectrum for the presence of the key C=N (imine) stretch, which is characteristic of hydrazone formation, and the absence of a strong C=O (ketone) stretch from the acetone starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of the compound and identify any impurities.

Procedure:

  • Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the observed chemical shifts, integrations (for ¹H), and splitting patterns with the expected values for this compound. The presence of unexpected peaks may indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components of the sample and confirm the molecular weight of the product.

Procedure:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

  • The sample is vaporized and separated on a capillary column. The separated components are then detected by a mass spectrometer.

  • Analyze the resulting chromatogram for peaks corresponding to impurities. The mass spectrum of the main peak should correspond to the molecular weight of this compound (148.21 g/mol ).

Visualizing the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized this compound sample, from the initial crude product to the final, purified compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification synthesis Crude Acetone Phenylhydrazone extraction Solvent Extraction & Drying synthesis->extraction tlc TLC Analysis extraction->tlc Screen for impurities impure Impure? tlc->impure melting_point Melting Point Determination ftir FT-IR Spectroscopy melting_point->ftir recrystallization Recrystallization or Column Chromatography recrystallization->tlc Re-assess purity nmr NMR Spectroscopy (¹H and ¹³C) ftir->nmr gcms GC-MS Analysis nmr->gcms pure_product Pure Acetone Phenylhydrazone gcms->pure_product impure->melting_point No impure->recrystallization Yes

References

Navigating Analytical Pitfalls: A Comparative Guide to Acetone Phenylhydrazone Cross-Reactivity in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and specificity of analytical assays are paramount. The presence of seemingly innocuous compounds can lead to significant analytical interference, compromising data integrity. One such compound, acetone (B3395972) phenylhydrazone, a potential metabolite or process impurity, presents a notable challenge due to its potential for cross-reactivity in various analytical platforms. This guide provides a comparative analysis of its impact on commonly used analytical techniques, supported by experimental data and detailed protocols to empower researchers in mitigating this potential source of error.

The Specter of Cross-Reactivity: Understanding the Challenge

Acetone phenylhydrazone is formed from the reaction of phenylhydrazine (B124118) with acetone. Phenylhydrazine is a reactive compound and may be present as a reagent, starting material, or impurity in the synthesis of various pharmaceutical compounds. Acetone is a common solvent and can also be an endogenous ketone body. The formation of this compound can therefore occur in vitro or in vivo, leading to its potential presence in analytical samples.

Its structural similarity to certain drug molecules or their metabolites can lead to cross-reactivity, particularly in immunoassays, where antibody binding is highly specific to molecular shape and charge distribution. This guide explores the cross-reactivity of this compound in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for a fictional therapeutic agent, "Drug X," and compares its potential for interference in chromatographic methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Analysis of Cross-Reactivity

To illustrate the impact of this compound, we present hypothetical data from a competitive ELISA designed to quantify "Drug X." The assay's cross-reactivity with this compound and other structurally related compounds was evaluated. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Drug X / IC50 of Test Compound) x 100

Where the IC50 is the concentration of the analyte that causes 50% inhibition of the maximal signal.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Drug X (Hypothetical Structure)10 100%
This compound C6H5NHN=C(CH3)2250 4%
PhenylhydrazineC6H5NHNH2> 10,000< 0.1%
Acetone(CH3)2CO> 10,000< 0.1%
Metabolite A of Drug X (Hypothetical Structure)50 20%
Structural Analog Y (Hypothetical Structure)800 1.25%

The data clearly indicates that while the primary precursors, phenylhydrazine and acetone, exhibit negligible cross-reactivity, this compound shows a notable 4% cross-reactivity. This level of interference could lead to an overestimation of "Drug X" concentration, particularly if this compound is present in significant quantities.

Comparative Performance of Analytical Methods

Analytical MethodPrincipleSpecificity for Drug X in the presence of this compoundPotential for Interference
Competitive ELISA Antibody-antigen bindingModerate to LowHigh, due to structural similarity causing antibody cross-reactivity.
HPLC-UV Chromatographic separation based on polarity, followed by UV detectionHighLow, provided chromatographic conditions are optimized to separate the two compounds. Co-elution is a possibility if not properly developed.
GC-MS Chromatographic separation based on volatility, followed by mass-based detectionVery HighVery Low. The unique mass fragmentation patterns of Drug X and this compound allow for their unambiguous identification and quantification, even with co-elution.

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of this compound and other related compounds in the immunoassay for Drug X.

Materials:

  • 96-well microtiter plates coated with a capture antibody against Drug X.

  • Drug X standard solutions.

  • This compound and other test compound solutions.

  • Drug X conjugated to horseradish peroxidase (HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the Drug X standard and each test compound in assay buffer.

  • Add 50 µL of each standard or test compound dilution to the wells of the antibody-coated microplate.

  • Add 50 µL of the Drug X-HRP conjugate to each well.

  • Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Add 50 µL of stop solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the logarithm of the analyte concentration and determine the IC50 for Drug X and each test compound.

  • Calculate the percent cross-reactivity for each test compound.

HPLC-UV Method for Interference Analysis

Objective: To develop a method to separate and quantify Drug X in the presence of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water.

  • Solvent B: 0.1% Formic acid in Acetonitrile.

Procedure:

  • Prepare standard solutions of Drug X and this compound in the mobile phase.

  • Set up a gradient elution program (e.g., starting with 90% A and ramping to 10% A over 10 minutes).

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Set the UV detector to a wavelength where both compounds have reasonable absorbance (e.g., 254 nm), or use a diode array detector to monitor multiple wavelengths.

  • Inject the standard solutions individually to determine their retention times.

  • Inject a mixed solution to confirm baseline separation.

  • Inject the test sample and quantify Drug X based on the peak area of the standard curve, ensuring no interference from the this compound peak.

GC-MS Method for Confirmatory Analysis

Objective: To provide a highly specific confirmatory analysis of Drug X concentration, free from interference by this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Procedure:

  • Prepare standard solutions of Drug X and this compound. Derivatization may be necessary for both compounds to improve their volatility and thermal stability.

  • Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C).

  • Set the injector and transfer line temperatures.

  • Operate the MS in full scan mode to identify the characteristic mass fragmentation patterns of both compounds.

  • For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode, monitoring unique ions for Drug X and this compound.

  • Inject the derivatized standards and samples.

  • Quantify Drug X based on the response of its characteristic ions, ensuring no contribution from any ions of this compound at the same retention time.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Competitive ELISA Principle Antibody Antibody Drug_X Drug X (Analyte) Drug_X->Antibody Binds Labeled_Drug_X Labeled Drug X Labeled_Drug_X->Antibody Competes for Binding Acetone_Phenylhydrazone This compound (Cross-Reactant) Acetone_Phenylhydrazone->Antibody Cross-reacts G cluster_1 HPLC-UV Interference Analysis Workflow cluster_2 Chromatogram Sample_Prep Sample Preparation (e.g., Protein Precipitation) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Peak1 Drug X Peak2 This compound G cluster_3 Basis of Cross-Reactivity Structural_Similarity Structural & Electronic Similarity Antibody_Binding_Site Antibody Paratope Structural_Similarity->Antibody_Binding_Site Allows for non-specific binding to Cross_Reactivity Cross-Reactivity (False Positive Signal) Antibody_Binding_Site->Cross_Reactivity Leads to

literature review comparing synthetic routes to acetone phenylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetone (B3395972) phenylhydrazone is a crucial intermediate in various chemical syntheses, most notably the Fischer indole (B1671886) synthesis, which is fundamental in the preparation of numerous pharmaceutically active compounds. The efficiency and purity of acetone phenylhydrazone synthesis can significantly impact the overall yield and quality of the final product. This guide provides a comparative overview of the common synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The primary and most widely employed method for synthesizing this compound is the acid-catalyzed condensation reaction between acetone and phenylhydrazine (B124118).[1][2] Variations in this method primarily involve the choice of solvent and catalyst.

ParameterMethod 1: Acetic Acid in Aqueous MediumMethod 2: Ethanolic Medium
Reactants Phenylhydrazine, AcetonePhenylhydrazine, Acetone
Catalyst Glacial Acetic AcidTypically self-catalyzed or with acid traces
Solvent Water, Ether (for extraction)Ethanol (B145695)
Reaction Time Approximately 2.5 hoursApproximately 2.5 hours
Temperature Room temperature, then ~40°CRoom temperature, then ~40°C
Reported Yield Almost theoretical[3]85-94%[1], 87%[4]
Purification Extraction and DistillationExtraction or Distillation
Product Appearance Colorless to yellow oily productYellow oily product

Experimental Protocols

Method 1: Synthesis in Acetic Acid and Water

This protocol is a classic and high-yielding method for the preparation of this compound.[3]

Materials:

  • Phenylhydrazine (10.8 g)

  • Glacial Acetic Acid (10 ml)

  • Acetone (5.8 g)

  • Water (10 ml)

  • Diethyl Ether

  • Anhydrous Potassium Carbonate

Procedure:

  • In a suitable flask, mix 10.8 g of phenylhydrazine with 10 ml of glacial acetic acid.

  • Dilute the resulting solution with 10 ml of water.

  • To this mixture, add 5.8 g of acetone. The this compound will begin to separate.

  • Extract the product using diethyl ether.

  • Separate the ether layer and dry it over anhydrous potassium carbonate.

  • Distill the dried ether extract under reduced pressure. Collect the fraction boiling at 165°C/91 mm Hg.

  • For further purification, the obtained oil can be allowed to stand in a vacuum desiccator over sulfuric acid for a short period.

Method 2: Synthesis in Ethanol

This method utilizes ethanol as a solvent, which can aid in the homogeneity of the reaction mixture.[1][4]

Materials:

  • Phenylhydrazine

  • Acetone

  • Ethanol

  • Diethyl Ether (for extraction, optional)

Procedure:

  • Use stoichiometric amounts of phenylhydrazine and acetone.

  • Dissolve the reactants in a suitable amount of ethanol in a reaction flask.

  • Stir the mixture continuously for about 30 minutes at room temperature.

  • Gently heat the reaction mixture to approximately 40°C for about 2 hours.[1]

  • After the reaction is complete, the product can be isolated. If a precipitate forms upon cooling, it can be filtered. Alternatively, the product can be isolated through extraction with a suitable solvent like diethyl ether, followed by removal of the solvent.[4] Distillation can be used for further purification.

Reaction Workflow

The synthesis of this compound follows a straightforward condensation reaction pathway.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Phenylhydrazine Phenylhydrazine Acid-Catalyzed Condensation Acid-Catalyzed Condensation Phenylhydrazine->Acid-Catalyzed Condensation Acetone Acetone Acetone->Acid-Catalyzed Condensation This compound This compound Acid-Catalyzed Condensation->this compound

Caption: General workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The formation of this compound is a key step in the multi-step Fischer indole synthesis.

G Phenylhydrazine Phenylhydrazine Phenylhydrazone Formation Phenylhydrazone Formation Phenylhydrazine->Phenylhydrazone Formation Aldehyde or Ketone (e.g., Acetone) Aldehyde or Ketone (e.g., Acetone) Aldehyde or Ketone (e.g., Acetone)->Phenylhydrazone Formation This compound This compound Phenylhydrazone Formation->this compound Fischer Indole Synthesis Fischer Indole Synthesis This compound->Fischer Indole Synthesis Acid Catalyst Acid Catalyst Acid Catalyst->Fischer Indole Synthesis Indole Derivative Indole Derivative Fischer Indole Synthesis->Indole Derivative

Caption: Role of this compound in the Fischer indole synthesis.

This comparative guide highlights the straightforward and high-yielding nature of this compound synthesis. The choice between an aqueous acetic acid medium and an ethanolic medium may depend on the specific requirements of the subsequent reaction steps and the desired purity of the intermediate. Both methods are well-established and provide excellent yields.

References

Safety Operating Guide

Proper Disposal of Acetone Phenylhydrazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of acetone (B3395972) phenylhydrazone is a critical aspect of laboratory safety and environmental responsibility. As a hydrazone derivative, this compound requires careful handling throughout its lifecycle, from use to final disposal, to mitigate risks to personnel and the environment. This guide provides essential safety information, logistical procedures, and step-by-step disposal plans for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling acetone phenylhydrazone, it is imperative to be familiar with the necessary safety protocols. Adherence to these guidelines minimizes the risk of exposure and accidents.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Use chemical-impermeable gloves (inspected prior to use) and wear fire/flame resistant, impervious clothing to prevent skin contact.[1][2] Wash hands thoroughly after handling.[2]

  • Respiratory Protection: If dust or aerosols are generated, use appropriate respiratory protection.[1][2]

  • General Practices: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1][2] Employ non-sparking tools and take measures to prevent fires caused by electrostatic discharge.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]

Spill Management and Containment

In the event of a spill, prompt and safe cleanup is essential to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area and secure all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material, such as sand or earth, to contain the spill.[2][3]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1][2]

  • Environmental Protection: Do not allow the chemical to enter drains, sewer systems, or waterways.[1][2] Discharge into the environment must be avoided.[1]

Waste Storage and Disposal Logistics

Proper storage of this compound waste is crucial until it can be transported for final disposal.

Storage Procedures:

  • Containers: Keep the chemical waste in suitable, tightly closed containers.[1][2]

  • Location: Store containers in a dry, cool, and well-ventilated place.[1][2]

  • Segregation: Store waste away from incompatible materials and foodstuff containers.[1] The storage area should be locked up or otherwise accessible only to authorized personnel.[2]

Disposal Methodology: this compound and wastes containing it are classified as hazardous.[4] Therefore, disposal must adhere to all local, state, and federal regulations.[2]

The primary recommended disposal method is through a licensed chemical destruction facility.[1]

  • Incineration: Controlled incineration with flue gas scrubbing is an appropriate method for the destruction of this compound.[1] Liquid injection or fluidized bed incineration are also acceptable methods for hydrazine-containing wastes.[4]

  • Hazardous Waste Carrier: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal contractor.[1][5]

  • Sewer Systems: Do not discharge this compound waste into sewer systems.[1]

Contaminated packaging should also be treated as hazardous waste. Containers can be triple-rinsed (or the equivalent), with the rinsate collected as hazardous waste. The cleaned container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill, or incinerated if combustible.[1]

ParameterGuidelineCitation
Waste Classification Hazardous Waste[4]
Primary Disposal Method Controlled Incineration / Licensed Chemical Destruction Plant[1]
Alternative Methods Liquid Injection or Fluidized Bed Incineration[4]
Container for Waste Suitable, tightly closed, and properly labeled containers[1][2]
Storage Location Dry, cool, well-ventilated, and secure area[1][2]
Prohibited Disposal Do not discharge into sewers or drains[1]

Chemical Incompatibility

To prevent hazardous reactions, this compound waste must be stored separately from incompatible materials.

Incompatible AgentReason for IncompatibilityCitation
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.[2]
Concentrated Nitric and Sulfuric Acid Acetone (a precursor) is incompatible with these acids.[6][7]
Heat and Ignition Sources Risk of fire or thermal decomposition.[1][2]

Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

cluster_0 On-Site Management cluster_1 Off-Site Disposal A Generation of Acetone Phenylhydrazone Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Collect Waste in a Labeled, Closed Container B->C D Is the waste a spill? C->D E Contain with Inert Material (e.g., sand, vermiculite) D->E Yes F Store in a Cool, Dry, Well-Ventilated Area D->F No E->C Collect & Containerize G Segregate from Incompatible Chemicals F->G H Contact Licensed Hazardous Waste Disposal Contractor G->H Ready for Disposal I Arrange for Waste Pickup and Transportation H->I J Final Disposal Method I->J K Controlled Incineration with Flue Gas Scrubbing J->K Recommended Method

Caption: Workflow for the safe disposal of this compound waste.

References

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